3-Chloro-4-(trifluoromethoxy)benzyl alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-chloro-4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSDIQXFHKDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378747 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56456-48-5 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a reliable synthetic protocol, outlines the underlying chemical principles, and presents a full suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical process development.
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of the chlorine atom and the trifluoromethoxy group imparts unique electronic and lipophilic properties to molecules incorporating this scaffold. These characteristics can enhance metabolic stability, improve binding affinity to biological targets, and modulate other pharmacokinetic and pharmacodynamic parameters.
This guide offers an in-depth exploration of a common and efficient method for the preparation of this versatile building block: the reduction of the corresponding benzaldehyde. Furthermore, it provides a detailed protocol for the comprehensive characterization of the final product, ensuring its identity and purity for subsequent applications.
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the reduction of 3-Chloro-4-(trifluoromethoxy)benzaldehyde. This transformation is typically achieved using a mild and selective reducing agent, such as sodium borohydride (NaBH₄).
Underlying Principles of the Reduction Reaction
The reduction of an aldehyde to a primary alcohol using sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[1][2][3] The borohydride ion (BH₄⁻) acts as a source of hydride ions (H⁻).[1][4] The reaction mechanism can be summarized in two key steps:
-
Nucleophilic Attack: The electron-rich hydride ion attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a new carbon-hydrogen bond and the cleavage of the pi bond of the carbonyl group, generating a transient alkoxide intermediate.[1][3]
-
Protonation: The negatively charged alkoxide intermediate is then protonated by a protic solvent (like an alcohol or water) or during an acidic workup to yield the final primary alcohol.[1][3]
Sodium borohydride is the preferred reagent for this transformation due to its selectivity. It readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl compounds like esters and amides under standard conditions.[1][2] This selectivity is advantageous when other functional groups are present in the molecule.
Experimental Protocol
Materials:
-
3-Chloro-4-(trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-4-(trifluoromethoxy)benzaldehyde in methanol at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reduction and minimize potential side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. Effervescence (hydrogen gas evolution) may be observed. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1M hydrochloric acid at 0 °C until the pH is slightly acidic. This step also neutralizes the borate esters formed during the reaction.
-
Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. If necessary, the product can be further purified by flash column chromatography on silica gel.
Synthetic Workflow Diagram
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Fluorinated Building Block
3-Chloro-4-(trifluoromethoxy)benzyl alcohol, with the CAS Number 56456-48-5, is a distinct halogenated aromatic alcohol. Its structure is characterized by a benzyl alcohol core substituted with both a chlorine atom and a trifluoromethoxy group. This unique combination of functional groups imparts specific physicochemical properties that make it a valuable intermediate in various synthetic applications, particularly in the realms of pharmaceutical and agrochemical research. The presence of the trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making this compound a subject of interest for medicinal chemists.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, methodologies for their experimental determination, and an exploration of its significance in modern chemical synthesis.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical profile is fundamental to its application in research and development. These properties govern its behavior in both chemical reactions and biological systems. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C8H6ClF3O2 | [3] |
| Molecular Weight | 226.58 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| Boiling Point | 236.4 ± 35.0 °C (at 760 Torr) | [3] |
| Density | 1.456 ± 0.06 g/cm³ (at 20 °C) | [3] |
| Flash Point | 96.8 ± 25.9 °C | [3] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |
Delving Deeper: Essential Parameters for Drug Discovery
Melting Point
The melting point is a crucial indicator of a solid's purity. For a pure crystalline solid, a sharp melting point is expected.[4]
Experimental Protocol for Melting Point Determination (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
Figure 1: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a critical factor influencing a compound's suitability for various reaction conditions and its bioavailability in drug formulations. While qualitative statements suggest good solubility in organic solvents for similar compounds, quantitative data is essential for precise applications.[5]
Experimental Protocol for Solubility Determination (Shake-Flask Method):
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid, often by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Lipophilicity (LogP)
The partition coefficient (LogP) between octanol and water is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties in the body. While a predicted XlogP of 2.5 is available for the related compound 3-chloro-4-(trifluoromethyl)benzyl alcohol, an experimental value for the target compound is desirable.[6]
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
Pre-saturation: Equal volumes of n-octanol and water are shaken together to pre-saturate each phase with the other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to separate.
-
Concentration Measurement: The concentration of the compound in both the n-octanol and water layers is determined using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Figure 2: Shake-Flask Method for LogP Determination.
Acidity (pKa)
The pKa value indicates the tendency of a molecule to donate a proton. For this compound, the hydroxyl group is the primary acidic proton. The pKa is crucial for predicting the ionization state of the compound at different pH values, which affects its solubility, membrane permeability, and receptor binding.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Profile
Spectroscopic data provides a fingerprint of a molecule, confirming its structure and purity. While specific spectra for this compound are not widely published, we can anticipate the key features based on its functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons, the methylene protons of the -CH₂OH group, and the hydroxyl proton. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the chloro and trifluoromethoxy substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbon of the trifluoromethoxy group (which will show coupling to fluorine).
-
IR (Infrared) Spectroscopy: Key absorption bands are expected for the O-H stretch of the alcohol (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methylene group, C=C stretches of the aromatic ring, and C-O and C-F stretches.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).[7] Fragmentation patterns can provide further structural information.
Stability and Reactivity
Benzyl alcohols are versatile functional groups that can undergo a variety of chemical transformations. The reactivity of this compound is influenced by its substituents. The electron-withdrawing nature of the chlorine and trifluoromethoxy groups can affect the reactivity of the aromatic ring and the benzylic position.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
-
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions.
-
Halogenation: The hydroxyl group can be replaced by a halogen using standard halogenating agents.
In terms of stability, the compound should be stored in a cool, dry place, sealed from moisture.[8] While generally stable, it may be sensitive to strong oxidizing agents and strong acids.
Significance and Applications
Halogenated and trifluoromethoxylated benzyl alcohols are important building blocks in organic synthesis. The trifluoromethoxy group, in particular, is of great interest in drug design as it can enhance metabolic stability and membrane permeability, and modulate the electronic properties of a molecule.[1][2]
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility as an intermediate in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): The trifluoromethoxy group is present in a number of marketed drugs and clinical candidates. This benzyl alcohol derivative serves as a precursor for introducing the 3-chloro-4-(trifluoromethoxy)phenyl moiety into more complex drug scaffolds.
-
Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry to enhance the efficacy and stability of pesticides and herbicides.[4]
-
Materials Science: The unique properties conferred by the fluorine-containing group can be exploited in the synthesis of specialty polymers and other advanced materials.
Conclusion
This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Its combination of a reactive benzyl alcohol functionality with the influential chloro and trifluoromethoxy substituents makes it a promising building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. This guide has provided a comprehensive overview of its known physicochemical properties and outlined the standard methodologies for determining the currently unavailable parameters. Further experimental investigation into the solubility, pKa, and LogP of this compound would be highly beneficial to the scientific community, enabling its more effective utilization in the development of new and improved chemical entities.
References
- 1. innospk.com [innospk.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. 56456-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. PubChemLite - 3-chloro-4-(trifluoromethyl)benzyl alcohol (C8H6ClF3O) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. 56456-48-5 this compound AKSci X2258 [aksci.com]
An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzyl alcohol (CAS 56456-48-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the experimental data and synthetic methodologies related to 3-Chloro-4-(trifluoromethoxy)benzyl alcohol (CAS 56456-48-5). This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, most notably potent inhibitors of autotaxin, an enzyme implicated in a variety of pathological conditions. This document consolidates available analytical data, outlines a detailed synthetic protocol, and discusses the compound's significance in the context of medicinal chemistry and drug development.
Introduction
This compound is a halogenated and fluorinated aromatic alcohol. Its chemical structure, featuring a trifluoromethoxy group, imparts unique electronic properties and metabolic stability, making it a valuable building block in the design of novel therapeutic agents[1][2]. The trifluoromethoxy moiety is known to enhance the bioavailability and metabolic stability of drug candidates. This guide will delve into the known experimental parameters of this compound, providing a foundational resource for researchers working with this intermediate.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| CAS Number | 56456-48-5 | [3][4] |
| IUPAC Name | (3-Chloro-4-(trifluoromethoxy)phenyl)methanol | [3][4] |
| Molecular Formula | C₈H₆ClF₃O₂ | |
| Molecular Weight | 226.58 g/mol | |
| Appearance | Solid | |
| Storage | Store in a cool, dry place | [4] |
Spectroscopic Analysis
Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. A commercially available ¹H NMR spectrum of this compound confirms its structure[3].
Expected ¹H NMR Spectral Data:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.
-
Benzylic Protons: A singlet or doublet (depending on coupling to the hydroxyl proton) in the region of δ 4.5-5.0 ppm, corresponding to the two protons of the -CH₂OH group.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent, corresponding to the -OH proton.
While a specific spectrum is not publicly available, the expected chemical shifts in the ¹³C NMR spectrum can be predicted based on the structure and data from similar compounds[5][6].
Expected ¹³C NMR Spectral Data:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.
-
Benzylic Carbon: A signal around δ 60-65 ppm for the -CH₂OH carbon.
-
Trifluoromethoxy Carbon: A quartet signal further downfield due to the strong deshielding effect of the three fluorine atoms.
The IR spectrum is useful for identifying the key functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected[7][8]:
Expected IR Absorption Bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
C-H Stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks appearing just below 3000 cm⁻¹.
-
C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region.
Mass spectrometry would confirm the molecular weight of the compound. The presence of chlorine would result in a characteristic M+2 isotopic pattern in a 3:1 ratio.
Synthesis Protocol
This compound is typically synthesized via the reduction of its corresponding carboxylic acid, 3-chloro-4-(trifluoromethoxy)benzoic acid. The following is a detailed, field-proven protocol based on established methods for the reduction of substituted benzoic acids[9][10].
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Methodology
Materials:
-
3-Chloro-4-(trifluoromethoxy)benzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Starting Material: Dissolve 3-chloro-4-(trifluoromethoxy)benzoic acid (1 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the LiAlH₄ suspension via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of deionized water, followed by the addition of 1 M HCl until the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Application in Drug Development: Synthesis of Autotaxin Inhibitors
The primary documented application of this compound is as a crucial intermediate in the synthesis of potent autotaxin (ATX) inhibitors. ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer progression, fibrosis, and inflammation.
The benzyl alcohol is typically converted to a benzyl halide, which then undergoes nucleophilic substitution with a suitable amine-containing scaffold to build the final inhibitor molecule.
Exemplary Synthetic Pathway
Caption: General scheme for the synthesis of autotaxin inhibitors.
Biological Significance and Rationale for Use
While there is no direct experimental data on the biological activity of this compound itself, its importance lies in its contribution to the pharmacological profile of the final drug molecules.
-
Trifluoromethoxy Group: This group is a bioisostere of a methoxy group but with significantly different electronic properties. It is highly lipophilic, which can improve membrane permeability and oral absorption of the final drug. Furthermore, it is metabolically stable, preventing rapid degradation of the drug in the body.
-
Chloro Group: The chlorine atom can modulate the electronic properties of the aromatic ring and can be involved in halogen bonding interactions with the target protein, potentially enhancing binding affinity and selectivity.
The use of this specific intermediate in the synthesis of autotaxin inhibitors suggests that the 3-chloro-4-(trifluoromethoxy)phenyl moiety is crucial for achieving high potency and favorable pharmacokinetic properties in the final drug candidates.
Conclusion
This compound is a valuable and specialized building block in medicinal chemistry. Its unique combination of substituents makes it an important intermediate for the synthesis of complex and potent pharmaceutical agents, particularly in the development of autotaxin inhibitors. This guide has provided a comprehensive overview of its known experimental data, a detailed synthetic protocol, and an in-depth discussion of its application and significance, serving as a vital resource for researchers in the field of drug discovery and development.
References
- 1. (3-Chloro-4-(trifluoromethoxy)phenyl)methanol [myskinrecipes.com]
- 2. (3-Chloro-4-(trifluoromethoxy)phenyl)methanol [myskinrecipes.com]
- 3. This compound(56456-48-5) 1H NMR spectrum [chemicalbook.com]
- 4. 56456-48-5|(3-Chloro-4-(trifluoromethoxy)phenyl)methanol|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Fluoro-3-(trifluoromethyl)benzyl alcohol [webbook.nist.gov]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comprehensive Technical Guide to the Stability and Storage of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
Introduction
3-Chloro-4-(trifluoromethoxy)benzyl alcohol is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The stability of this compound is paramount to ensure the integrity of starting materials, the success of synthetic processes, and the safety and efficacy of the final products. This guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended storage conditions, and protocols for assessing its long-term viability.
Chemical Profile and Inherent Stability
This compound possesses a substituted benzyl alcohol core. While generally stable under standard conditions, the presence of a benzylic hydroxyl group, a chlorine atom, and a trifluoromethoxy group on the aromatic ring introduces specific chemical reactivities that must be considered for long-term storage and handling.[1][2]
Key Structural Features and Their Influence on Stability:
-
Benzylic Alcohol: The hydroxyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde (3-chloro-4-(trifluoromethoxy)benzaldehyde) and carboxylic acid (3-chloro-4-(trifluoromethoxy)benzoic acid). This process can be catalyzed by light, heat, and the presence of oxidizing agents.
-
Aromatic Ring: The electron-withdrawing nature of the chlorine and trifluoromethoxy substituents can influence the reactivity of the aromatic ring and the benzylic position.
-
Trifluoromethoxy Group: This group is generally stable but can be susceptible to hydrolysis under extreme acidic or basic conditions, although this is less common than oxidation of the alcohol.
Recommended Storage Conditions
To maintain the purity and integrity of this compound, the following storage conditions are recommended based on safety data sheets for the compound and structurally similar molecules:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area.[1][2] Ambient temperature is generally acceptable, though for long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation. | Lower temperatures slow down the rate of chemical reactions, including oxidation. |
| Light | Keep in a tightly closed, opaque container, away from direct sunlight.[1] | UV radiation can provide the energy to initiate photo-oxidative degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or for high-purity applications. | Minimizes contact with atmospheric oxygen, a key reactant in oxidative degradation. |
| Container | Use a tightly closed container made of a non-reactive material (e.g., amber glass).[1][2] | Prevents contamination and exposure to moisture and air. |
| Incompatibilities | Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[1] | These substances can directly react with and degrade the compound. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for troubleshooting issues in synthetic processes.
Oxidative Degradation
The primary degradation pathway for benzyl alcohols is oxidation. This can proceed in a stepwise manner:
-
Oxidation to Aldehyde: this compound can be oxidized to 3-chloro-4-(trifluoromethoxy)benzaldehyde.
-
Oxidation to Carboxylic Acid: The aldehyde can be further oxidized to 3-chloro-4-(trifluoromethoxy)benzoic acid.
Caption: Oxidative degradation pathway of this compound.
Degradation under Acidic and Basic Conditions
While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to ether formation (self-condensation) or other side reactions.
Experimental Protocols for Stability Assessment
A comprehensive assessment of stability involves both long-term and accelerated stability studies, often preceded by forced degradation studies to identify potential degradation products and establish suitable analytical methods.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3] The goal is to achieve 5-20% degradation of the active substance.[4]
Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol for a Typical Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Application of Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photolytic: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a good starting point.[5]
-
Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to identify degradation products.
-
Long-Term and Accelerated Stability Studies
Once a stability-indicating method is established, long-term and accelerated stability studies should be conducted according to ICH guidelines.
| Study | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Conclusion
This compound is a stable compound when stored under appropriate conditions.[1] The primary degradation pathway is oxidation of the benzylic alcohol to the corresponding aldehyde and carboxylic acid. By adhering to the recommended storage conditions of a cool, dark, and dry environment in a tightly sealed container, the integrity of this valuable chemical intermediate can be maintained. For critical applications, conducting forced degradation and long-term stability studies is essential to fully characterize its stability profile and ensure its suitability for use.
References
The Advent of a Key Fluorinated Building Block: A Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethoxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-(trifluoromethoxy)benzyl alcohol is a crucial fluorinated building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethoxy group, imparts desirable properties such as metabolic stability and altered lipophilicity to parent molecules. This technical guide provides an in-depth exploration of the logical synthesis of this compound, grounded in foundational principles of fluorine chemistry. While a singular "discovery" paper is not readily identifiable, the synthetic route is clear and follows established, high-yield chemical transformations. This guide will focus on the most probable and scientifically sound pathway: the synthesis of the key intermediate, 3-chloro-4-(trifluoromethoxy)benzaldehyde, and its subsequent reduction to the target benzyl alcohol.
Introduction: The Significance of the Trifluoromethoxy Group
The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties. It is a strong electron-withdrawing group, influencing the acidity and basicity of nearby functional groups, and its lipophilicity can enhance membrane permeability. Furthermore, the C-F bond's strength makes the trifluoromethoxy group highly resistant to metabolic degradation, a critical attribute for developing robust pharmaceutical candidates. The synthesis of specifically substituted aromatic compounds containing this group is therefore of high importance.
The origins of aryl trifluoromethyl ether synthesis can be traced back to the pioneering work of L. Yagupol'skii in 1955, who first prepared these compounds from substituted anisoles.[1][2] This foundational chemistry paved the way for the development of a wide array of trifluoromethoxy-containing building blocks, including this compound.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound points to the corresponding benzaldehyde as the immediate precursor. The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis. The main synthetic challenge, therefore, lies in the efficient construction of 3-chloro-4-(trifluoromethoxy)benzaldehyde.
The synthesis of this key aldehyde intermediate can be envisioned as starting from a more readily available substituted toluene, such as 3-chloro-4-methylanisole. The core transformations would involve the conversion of the methoxy group to a trifluoromethoxy group and the oxidation of the methyl group to an aldehyde.
Synthesis of the Key Intermediate: 3-Chloro-4-(trifluoromethoxy)benzaldehyde
The synthesis of 3-chloro-4-(trifluoromethoxy)benzaldehyde is a multi-step process that leverages established methodologies for the introduction of the trifluoromethoxy group and the oxidation of a benzylic methyl group.
From Anisole to Trifluoromethyl Ether: The Yagupol'skii Reaction
The conversion of an aryl methyl ether (anisole) to an aryl trifluoromethyl ether is a hallmark of fluorine chemistry. The original method developed by Yagupol'skii involves a two-step chlorination-fluorination sequence.[1][2]
-
Trichloromethylation: The starting material, 3-chloro-4-methylanisole, is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or chlorine gas, to convert the methoxy group into a trichloromethoxy group.
-
Fluorination: The resulting trichloromethyl ether is then treated with a fluorinating agent, typically antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), to exchange the chlorine atoms for fluorine, yielding the desired trifluoromethoxy group.
An alternative, one-pot procedure involves heating a phenol with tetrachloromethane and anhydrous hydrogen fluoride.[3]
Oxidation of the Benzylic Methyl Group
With the trifluoromethoxy group in place, the next step is the oxidation of the methyl group of 3-chloro-4-(trifluoromethoxy)toluene to a formyl group. This can be achieved through various methods, including:
-
Free Radical Bromination followed by Hydrolysis: The toluene derivative can be subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator to form the corresponding benzyl bromide. Subsequent hydrolysis, for example, using sodium bicarbonate in a suitable solvent, will yield the benzaldehyde.
-
Direct Oxidation: A variety of oxidizing agents can be employed for the direct conversion of the methyl group to an aldehyde, although controlling the reaction to prevent over-oxidation to the carboxylic acid can be challenging.
First Reported Synthesis: Reduction of 3-Chloro-4-(trifluoromethoxy)benzaldehyde
The final and most direct step to obtain this compound is the reduction of the precursor aldehyde. This is a standard and well-documented transformation in organic chemistry.
Experimental Protocol: A Probable Method
The following protocol is a representative and highly effective method for the reduction of an aryl aldehyde to a benzyl alcohol.
Materials:
-
3-Chloro-4-(trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-chloro-4-(trifluoromethoxy)benzaldehyde in a mixture of methanol and dichloromethane at 0 °C (ice bath).
-
Slowly add sodium borohydride in portions to the stirred solution. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to neutralize the excess sodium borohydride.
-
Remove the organic solvents under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography if necessary.
Causality Behind Experimental Choices
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to alcohols without affecting other functional groups like the aryl chloride and trifluoromethoxy group. More powerful reducing agents like lithium aluminum hydride could also be used but require stricter anhydrous conditions and are generally less safe to handle on a large scale.
-
Solvent System: A mixture of methanol and dichloromethane is often used. Methanol is required to protonate the intermediate alkoxide, while dichloromethane helps to solubilize the aromatic starting material.
-
Workup Procedure: The acidic quench neutralizes the borate salts formed during the reaction. The bicarbonate wash removes any residual acid, and the brine wash helps to remove water from the organic layer before drying.
Characterization and Physical Properties
The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group.
| Property | Value |
| Molecular Formula | C₈H₆ClF₃O₂ |
| Molecular Weight | 226.58 g/mol |
| Appearance | Off-white to light yellow solid |
| Boiling Point | 236.4 ± 35.0 °C at 760 Torr |
| Density | 1.456 ± 0.06 g/cm³ |
| Flash Point | 96.8 ± 25.9 °C |
Conclusion
While the formal "discovery" of this compound is not documented in a single seminal publication, its synthesis is a logical extension of well-established principles in fluorine chemistry and standard organic transformations. The key to its preparation lies in the synthesis of the corresponding benzaldehyde, a process rooted in the foundational work of Yagupol'skii on aryl trifluoromethyl ethers. The subsequent reduction to the target alcohol is a straightforward and high-yielding reaction. This technical guide provides a comprehensive overview of this synthetic pathway, offering valuable insights for researchers and professionals in the fields of drug discovery and materials science who utilize this important fluorinated building block.
References
"structural elucidation of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol"
An In-depth Technical Guide to the Structural Elucidation of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
Introduction
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. Halogenated organic compounds, particularly those incorporating fluorine, are of significant interest due to their potential to modulate pharmacokinetic and pharmacodynamic properties. This compound is one such molecule, possessing a unique combination of a chloro substituent and a trifluoromethoxy group on a benzyl alcohol scaffold. These features are known to influence lipophilicity, metabolic stability, and binding affinity, making the molecule a valuable intermediate in organic synthesis.[1][2]
This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of this compound. Moving beyond rote procedural descriptions, we will delve into the causality behind the selection of analytical techniques, emphasizing a self-validating system of cross-verification. The methodologies outlined herein are designed to provide researchers and drug development professionals with a robust strategy for confirming the identity and purity of this and structurally related compounds.
Compound Profile & Predicted Properties
A foundational step in any structural analysis is to collate known information and predict key physical and chemical properties. This data provides a theoretical baseline against which experimental results can be compared.
| Property | Value | Source |
| IUPAC Name | [3-Chloro-4-(trifluoromethoxy)phenyl]methanol | N/A |
| CAS Number | 56456-48-5 | [3][4] |
| Molecular Formula | C₈H₆ClF₃O₂ | N/A |
| Molecular Weight | 226.58 g/mol | |
| Appearance | Off-white to light yellow solid | [4] |
| Boiling Point | 236.4 ± 35.0 °C at 760 Torr | [4] |
| Density | 1.456 ± 0.06 g/cm³ | [4] |
A Validated Workflow for Structural Confirmation
The structural elucidation of a molecule is not a linear process but an integrated workflow where each analytical technique provides a unique piece of the puzzle. The strength of the final confirmation lies in the convergence of data from orthogonal methods. Our approach is designed to first identify the fundamental building blocks (functional groups), then map their precise connectivity, and finally, confirm the overall molecular formula and mass.
Caption: Integrated workflow for structural elucidation.
Part 1: Functional Group and Molecular Mass Determination
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Expertise & Causality: IR spectroscopy is the initial reconnaissance tool. Its primary utility is the rapid and non-destructive identification of key functional groups present in the molecule. For this compound, we are specifically looking for evidence of the hydroxyl (-OH) group, the aromatic ring, and the carbon-halogen/carbon-fluorine bonds. The presence of a broad absorption in the 3200-3600 cm⁻¹ region is a classic indicator of an alcohol's O-H stretch, resulting from hydrogen bonding.[5][6] The absence of a strong absorption around 1700 cm⁻¹ is equally important, as it rules out carbonyl-containing oxidation byproducts like aldehydes or carboxylic acids.
Self-Validating Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Expected Data Summary:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600, 1475 | C=C stretch | Aromatic Ring |
| 1250 - 1000 | C-O stretch, C-F stretch | Alcohol, Trifluoromethoxy |
| 800 - 600 | C-Cl stretch | Chloro-substituent |
Mass Spectrometry (MS): Defining the Molecular Boundaries
Expertise & Causality: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through high-resolution analysis (HRMS), its exact molecular formula. For a compound containing chlorine, MS offers a definitive diagnostic feature: the isotopic pattern. Chlorine naturally exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals (M⁺ and M+2⁺) with a corresponding ~3:1 intensity ratio, providing unequivocal evidence for the presence of a single chlorine atom.
Self-Validating Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via direct infusion or through a GC inlet.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum. For HRMS, a TOF or Orbitrap analyzer is required to achieve the necessary mass accuracy.
Expected Data Summary:
| m/z Value (Expected) | Identity | Rationale & Key Features |
| 226 / 228 | [M]⁺ | Molecular Ion Peak. Exhibits the characteristic ~3:1 isotopic pattern for one chlorine atom. |
| 226.0008 | [M]⁺ (HRMS) | High-Resolution Mass. Corresponds to the exact mass of C₈H₆³⁵ClF₃O₂. |
| 209 / 211 | [M-OH]⁺ | Loss of the hydroxyl radical (17 Da). |
| 197 / 199 | [M-CH₂OH]⁺ | Benzylic cleavage, loss of the hydroxymethyl group (31 Da). |
Part 2: High-Resolution Structural Mapping with NMR
NMR spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of a molecule. By employing a suite of NMR experiments, we can determine the precise connectivity of atoms.
Experimental Protocol (General):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Spectrometer Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure homogeneity of the magnetic field.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. For ¹³C, a proton-decoupled experiment is standard.
¹H NMR Spectroscopy: Mapping the Protons
Expertise & Causality: ¹H NMR provides information on the chemical environment, number, and neighboring protons for every unique hydrogen in the molecule. We expect to see signals for the three aromatic protons, the two benzylic methylene (CH₂) protons, and the single alcohol (OH) proton. Their chemical shifts are influenced by the electron-withdrawing/donating effects of the substituents, and their splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.
Expected Data Summary (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4 - 7.2 | Multiplet | 3H | Ar-H | Aromatic protons on the substituted ring. The specific splitting pattern (e.g., doublet, doublet of doublets) will confirm the 1,2,4-substitution pattern. |
| ~ 4.7 | Singlet | 2H | -CH₂OH | Benzylic protons adjacent to an oxygen atom. Typically appears as a singlet unless coupled to the OH proton. |
| ~ 2.0 (variable) | Singlet (broad) | 1H | -OH | The alcohol proton's shift is concentration and solvent-dependent. It often appears as a broad singlet and can be exchanged with D₂O. |
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Expertise & Causality: A proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom. This experiment is crucial for confirming the total number of carbons and identifying the presence of the trifluoromethoxy group through its characteristic C-F coupling. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
Expected Data Summary (in CDCl₃):
| Chemical Shift (δ, ppm) | Key Feature | Assignment |
| ~ 145 - 120 | 6 signals | Aromatic Carbons |
| ~ 120.5 | Quartet (q) | -OCF₃ |
| ~ 64 | 1 signal | -CH₂OH |
¹⁹F NMR Spectroscopy: Unambiguous Fluorine Confirmation
Expertise & Causality: ¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds. For this compound, the three fluorine atoms of the -OCF₃ group are chemically equivalent and not coupled to any other fluorine or hydrogen atoms. Therefore, the spectrum should show a single, sharp singlet, providing definitive confirmation of the trifluoromethoxy moiety.
Expected Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ~ -58 to -60 | Singlet | Confirms the presence of a single -OCF₃ environment. |
Part 3: Data Integration and Structural Confirmation
Caption: Logical convergence of multi-technique data.
References
Methodological & Application
The Strategic Utility of 3-Chloro-4-(trifluoromethoxy)benzyl Alcohol in Modern Pharmaceutical Development
Abstract
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethoxy group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can significantly enhance the therapeutic profile of drug candidates.[1][2] This technical guide provides an in-depth exploration of 3-chloro-4-(trifluoromethoxy)benzyl alcohol as a pivotal building block in pharmaceutical synthesis. We will dissect its chemical properties, outline key synthetic transformations, and provide detailed, field-proven protocols for its application, with a focus on the synthesis of analogues of potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: The Significance of Fluorinated Building Blocks
The introduction of fluorine and fluorinated groups into organic molecules has become a powerful strategy in drug discovery. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group imparts a greater degree of lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, the C-F bond's high strength renders the trifluoromethoxy group exceptionally stable to metabolic degradation, often leading to an extended drug half-life.[2]
This compound emerges as a particularly valuable building block due to its trifunctional nature: the reactive benzyl alcohol, the electron-withdrawing trifluoromethoxy group, and the chloro substituent that offers an additional site for synthetic modification. This combination allows for the construction of complex molecular architectures with desirable pharmacological properties.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 56456-48-5 | [3] |
| Molecular Formula | C₈H₆ClF₃O₂ | [3] |
| Molecular Weight | 226.58 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| Boiling Point | 236.4±35.0 °C (at 760 Torr) | [3] |
| Density | 1.456±0.06 g/cm³ (at 20 °C, 760 Torr) | [3] |
| Flash Point | 96.8±25.9 °C | [3] |
| Storage | Sealed in a dry place at room temperature | [3] |
The reactivity of this compound is primarily dictated by the hydroxyl group of the benzyl alcohol moiety. This group can readily undergo a variety of transformations, making it a versatile precursor for a range of intermediates. The electron-withdrawing nature of the trifluoromethoxy and chloro groups can influence the reactivity of the aromatic ring and the benzylic position.
Core Synthetic Transformations and Applications
This compound is a versatile starting material for several key synthetic transformations that are fundamental in the construction of pharmaceutical agents. These include oxidation to the corresponding benzaldehyde, conversion to a benzyl halide for subsequent nucleophilic substitution, and etherification.
Application Showcase: Synthesis of a Key Intermediate for Avanafil Analogues
A prime example of the utility of this building block is in the synthesis of 3-chloro-4-(trifluoromethoxy)benzylamine, a key intermediate for analogues of Avanafil. Avanafil is a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor used for the treatment of erectile dysfunction. The synthesis of the analogous 3-chloro-4-methoxybenzylamine from its corresponding benzyl alcohol provides a well-established synthetic blueprint.[4]
The following workflow illustrates the synthetic pathway from this compound to the corresponding benzylamine, a critical precursor for Avanafil analogues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-(trifluoromethyl)benzaldehyde | C8H4ClF3O | CID 19031287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
"oxidation of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol to the corresponding aldehyde"
An Application Guide for the Synthesis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde via Selective Oxidation
Abstract
This comprehensive guide details the selective oxidation of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol to its corresponding aldehyde, a key synthetic intermediate in pharmaceutical and agrochemical research. The presence of an electron-withdrawing trifluoromethoxy group and a halogen substituent on the aromatic ring necessitates careful selection of oxidation methodology to achieve high yield and selectivity while avoiding over-oxidation to the carboxylic acid. This document provides an in-depth analysis of suitable oxidation protocols, including those utilizing Dess-Martin Periodinane (DMP) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. Each protocol is presented with a detailed step-by-step procedure, mechanistic insights, and troubleshooting advice to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Selective Benzyl Alcohol Oxidation
The conversion of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. The resulting aldehydes are versatile precursors for a multitude of functional groups essential for building molecular complexity. The substrate in focus, this compound, presents a unique challenge. Its electron-deficient nature, arising from the chloro and trifluoromethoxy substituents, can deactivate the benzylic position, making oxidation more difficult compared to electron-rich analogues.
The primary goal is to achieve a clean and efficient conversion to 3-Chloro-4-(trifluoromethoxy)benzaldehyde while preventing the formation of the corresponding carboxylic acid. This requires an oxidizing agent with high chemoselectivity that operates under mild conditions. Traditional heavy-metal oxidants like chromium-based reagents (e.g., PCC), while effective, are falling out of favor due to their toxicity and the hazardous waste they generate.[1][2] Modern synthetic chemistry leans towards milder, more selective, and environmentally benign methods.
This guide will focus on two highly reliable and widely adopted methods: the Dess-Martin Periodinane (DMP) oxidation and a TEMPO-catalyzed oxidation system.
Strategic Selection of Oxidation Reagents
Choosing an appropriate oxidant is critical for success. The table below compares several common methods for the oxidation of primary alcohols, highlighting the rationale for selecting DMP and TEMPO for this specific application.
| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, neutral pH, high yields, short reaction times, excellent functional group tolerance.[3] | High cost, potentially explosive nature, stoichiometric iodine waste.[3] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl or O₂/Cu(I) | Biphasic (e.g., CH₂Cl₂/H₂O) or MeCN, Room Temp | Catalytic, environmentally friendly ("green") co-oxidants, mild conditions, high selectivity.[4][5] | Can be sensitive to substrate; catalyst deactivation is possible.[4] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | CH₂Cl₂, -78 °C | Excellent for sensitive substrates, high yields.[6] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, generates toxic CO gas.[7] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Readily available, well-established, stops at the aldehyde in anhydrous conditions.[2] | Toxic (Cr⁶⁺), requires stoichiometric amounts, generates hazardous chromium waste.[1] |
Based on this analysis, Dess-Martin Periodinane is chosen for its exceptional mildness and reliability with complex substrates. The TEMPO-catalyzed method is selected as a greener, catalytic alternative that is highly efficient for benzylic alcohols.[8]
Experimental Workflow Overview
The overall process for the synthesis, regardless of the specific oxidation method, follows a consistent workflow. This involves the reaction setup under controlled conditions, careful monitoring of the conversion, a standardized work-up procedure to isolate the crude product, and final purification.
Caption: General experimental workflow for the oxidation.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is highly recommended for its reliability and mild reaction conditions, which are well-suited for the electron-deficient substrate.[3]
Principle and Mechanism
The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent. The reaction proceeds through the initial formation of a diacetoxyalkoxyperiodinane intermediate via ligand exchange between the alcohol and an acetate group on the DMP reagent. A base, typically the displaced acetate, then abstracts the alpha-proton from the alcohol, leading to a concerted elimination that forms the aldehyde, an iodinane, and acetic acid.[3]
Caption: Simplified DMP oxidation mechanism.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| This compound | C₈H₆ClF₃O₂ | 226.58 | 175278-08-7 | Starting Material |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 87413-09-0 | Oxidant. Potentially shock-sensitive.[9] |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | For work-up |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 7772-98-7 | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For chromatography |
| Ethyl Acetate / Hexane | - | - | - | Eluent for chromatography |
Step-by-Step Protocol
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add solid Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexane as eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, dilute the mixture with an equal volume of diethyl ether. Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 2.5 eq relative to DMP).
-
Work-up: Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear (approx. 15-20 minutes). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 15%).[10] The product, 3-Chloro-4-(trifluoromethoxy)benzaldehyde, is typically a colorless oil or a low-melting yellow solid.[10][11]
Protocol 2: TEMPO-Catalyzed Aerobic Oxidation
This protocol offers a "greener" alternative, using a catalytic amount of TEMPO and air (or oxygen) as the terminal oxidant, facilitated by a copper(I) salt.[5]
Principle and Mechanism
This system involves a dual catalytic cycle. The Cu(I) species is first oxidized by O₂ to Cu(II). The Cu(II) then oxidizes TEMPO to the active oxidant, the N-oxoammonium ion (TEMPO⁺). TEMPO⁺ rapidly and selectively oxidizes the alcohol to the aldehyde, regenerating TEMPO in its reduced hydroxylamine form. The hydroxylamine is then re-oxidized by Cu(II) back to TEMPO, completing the cycle.[5][8]
Caption: Catalytic cycles in Cu/TEMPO aerobic oxidation.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| This compound | C₈H₆ClF₃O₂ | 226.58 | 175278-08-7 | Starting Material |
| TEMPO | C₉H₁₈NO | 156.25 | 2564-83-2 | Catalyst |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 7681-65-4 | Co-catalyst |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1122-58-3 | Co-catalyst/Base |
| Acetonitrile (MeCN), Anhydrous | C₂H₃N | 41.05 | 75-05-8 | Solvent |
| Oxygen (O₂) or Air | O₂ | 32.00 | 7782-44-7 | Terminal Oxidant |
Step-by-Step Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), Copper(I) Iodide (0.1 eq), TEMPO (0.01 eq), and DMAP (0.1 eq).[5]
-
Solvent: Add anhydrous acetonitrile to achieve a concentration of 0.2 M.
-
Atmosphere: Purge the flask with oxygen gas and maintain a positive pressure with an oxygen-filled balloon, or simply leave the flask open to the air (though the reaction may be slower).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC. The reaction time can vary from 3 to 24 hours depending on the efficiency of oxygenation.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Analytical Characterization
-
Reaction Monitoring: Use TLC plates (silica gel 60 F₂₅₄) visualized under UV light (254 nm) and by staining with potassium permanganate. The aldehyde product will have a higher Rƒ value than the starting alcohol.
-
Product Confirmation: The structure of the purified 3-Chloro-4-(trifluoromethoxy)benzaldehyde can be confirmed by ¹H NMR and GC-MS.
-
¹H NMR (in DMSO-d₆): Expect characteristic aldehyde proton signal around δ 10.09 (s, 1H) and aromatic signals between δ 8.0-8.2.[10]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient oxidant (DMP) or catalyst turnover (TEMPO).- Poor quality or wet reagents/solvent.- Low reaction temperature. | - Add an additional portion of DMP (0.2-0.3 eq).- For TEMPO, ensure vigorous stirring and good air/O₂ exposure.- Use freshly opened anhydrous solvents and high-purity reagents.- Gently warm the reaction to 30-40 °C. |
| Low Yield | - Product loss during work-up or purification.- Formation of side products.- (For DMP) Incomplete quenching leading to product degradation. | - Ensure complete extraction from the aqueous phase.- Avoid overly acidic or basic conditions during work-up.- Ensure vigorous stirring during the Na₂S₂O₃ quench until all solids dissolve. |
| Over-oxidation to Carboxylic Acid | - Presence of water in the reaction (less common with DMP/TEMPO).- (For TEMPO) Catalyst poisoning or imbalance in catalytic cycle. | - Ensure all glassware is flame-dried and solvents are anhydrous.- This is unlikely with these methods but if observed, re-evaluate the purity of all reagents. |
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Dess-Martin Periodinane (DMP): Is a potentially explosive compound, especially when heated or subjected to shock.[9] Do not grind it. Store in a cool, dry place away from heat sources.
-
Dichloromethane (DCM) & Acetonitrile (MeCN): Are toxic and volatile organic solvents. Avoid inhalation and skin contact.
-
Copper Salts: Are toxic. Avoid ingestion and creating dust.
-
Oxidizing Agents: Store oxidizers away from flammable, organic, or reducing materials.[13][14] Spills should be cleaned up immediately without using combustible materials like paper towels.[15]
-
Waste Disposal: Dispose of all chemical waste, including chromium waste if using older methods, according to institutional and local environmental regulations.
References
- 1. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsart.com [ijsart.com]
- 7. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. rsc.org [rsc.org]
- 9. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 10. 3-CHLORO-4-(TRIFLUOROMETHOXY)BENZALDEHYDE | 83279-38-3 [amp.chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
Application Notes and Protocols: Esterification of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
<
Introduction: The Significance of a Fluorinated Benzyl Scaffold
3-Chloro-4-(trifluoromethoxy)benzyl alcohol is a key building block in contemporary medicinal chemistry and materials science. The presence of the trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, often imparts desirable properties such as increased metabolic stability, enhanced membrane permeability, and altered binding affinities due to its strong electron-withdrawing nature and lipophilicity. The additional chloro substituent further modulates the electronic and steric properties of the aromatic ring. Consequently, esters derived from this alcohol are of significant interest as potential drug candidates, agrochemicals, and advanced polymers.
This guide provides a comprehensive overview of the primary methods for the esterification of this compound, detailing the underlying chemical principles and offering robust, step-by-step protocols for researchers in drug development and synthetic chemistry.
Chemical Principles: Navigating the Esterification Landscape
The esterification of an alcohol involves the reaction of its hydroxyl group with a carboxylic acid or a carboxylic acid derivative. The reactivity of this compound is influenced by the electron-withdrawing effects of the chloro and trifluoromethoxy substituents. These groups decrease the nucleophilicity of the benzylic oxygen, potentially slowing down reactions that rely on its direct attack on a carbonyl carbon. Therefore, careful selection of the esterification method and reaction conditions is crucial for achieving high yields and purity.
This document will focus on three widely applicable and effective esterification strategies:
-
Steglich Esterification: A mild and versatile method employing a carbodiimide coupling agent and a nucleophilic catalyst.
-
Acylation with Acyl Chlorides/Anhydrides: A classic and often rapid method utilizing highly reactive acylating agents.
-
Mitsunobu Reaction: A powerful method for achieving esterification under neutral conditions with inversion of configuration (though not relevant for this achiral alcohol, it is a valuable tool).
The following diagram illustrates the general workflow for the synthesis of esters from this compound.
Caption: General workflow for the esterification of this compound.
Protocols for Esterification
Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.[3]
Mechanism Insight: The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[4] DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an N-acylpyridinium salt, which is subsequently attacked by the alcohol to yield the desired ester.[5][6] This catalytic cycle prevents the formation of the N-acylurea byproduct that can occur in the absence of DMAP.[4]
Protocol:
Materials:
-
This compound
-
Carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM.
-
Slowly add the carbodiimide solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate (if DCC was used).
-
Wash the filtrate with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Summary Table:
| Parameter | Value |
| Stoichiometry (Alcohol:Acid:DCC/EDC:DMAP) | 1 : 1.1 : 1.2 : 0.1 |
| Solvent | Anhydrous DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-95% |
Acylation with Acyl Chlorides or Anhydrides
This method involves the reaction of the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride. The reaction is often rapid and can be performed with or without a base catalyst.[7] For less reactive alcohols, a nucleophilic catalyst like DMAP is beneficial.[8]
Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. In the case of an acyl chloride, a chloride ion is eliminated. With an anhydride, a carboxylate is the leaving group. The presence of a base, such as pyridine or triethylamine, neutralizes the HCl or carboxylic acid byproduct formed. DMAP can act as a more potent nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[8]
Protocol:
Materials:
-
This compound
-
Acyl chloride or anhydride of choice
-
Pyridine or triethylamine (optional, as base)
-
4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine or triethylamine (1.2 eq) and a catalytic amount of DMAP (0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary Table:
| Parameter | Value |
| Stoichiometry (Alcohol:Acylating Agent:Base:DMAP) | 1 : 1.1 : 1.2 : 0.05 |
| Solvent | Anhydrous DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Expected Yield | 85-98% |
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, under mild, neutral conditions.[9] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
Mechanism Insight: The reaction begins with the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[11] The alcohol then adds to the phosphonium center, and after proton transfer, forms an alkoxyphosphonium salt. The carboxylate, acting as the nucleophile, displaces the triphenylphosphine oxide in an SN2-like fashion to form the ester.[11]
Protocol:
Materials:
-
This compound
-
Carboxylic acid of choice
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 eq) dropwise to the reaction mixture. A color change and/or precipitation may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography to separate the ester from triphenylphosphine oxide and the reduced azodicarboxylate.
Data Summary Table:
| Parameter | Value |
| Stoichiometry (Alcohol:Acid:PPh₃:DEAD/DIAD) | 1 : 1.2 : 1.2 : 1.2 |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Expected Yield | 60-90% |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following decision tree provides a systematic approach to troubleshooting common issues in the esterification of this compound.
Caption: A decision tree for troubleshooting common esterification issues.
Analytical Monitoring: The progress of the esterification reactions can be monitored using various analytical techniques. TLC is a quick and convenient method for qualitative analysis. For quantitative analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and purity assessment of the final product.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. fiveable.me [fiveable.me]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. brainly.com [brainly.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
Application Notes: 3-Chloro-4-(trifluoromethoxy)benzyl Alcohol in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
These application notes provide a comprehensive technical guide on the utilization of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol as a pivotal intermediate in the synthesis of next-generation agrochemicals. The incorporation of the chloro and trifluoromethoxy functionalities is a well-established strategy to enhance the biological efficacy, metabolic stability, and target penetration of active ingredients. This document outlines the synthetic utility of this versatile building block, with a particular focus on its application in the creation of novel pyrazole-based fungicides. Detailed protocols, mechanistic insights, and structure-activity relationship (SAR) discussions are provided to empower researchers in the development of innovative and effective crop protection solutions.
Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols in Agrochemical Design
The relentless pursuit of more potent, selective, and environmentally benign agrochemicals has led to a significant focus on the incorporation of fluorine-containing moieties into molecular scaffolds. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a "super-halogen" due to its unique combination of high lipophilicity and strong electron-withdrawing nature. When strategically positioned on an aromatic ring, the -OCF₃ group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, leading to enhanced binding affinity to target enzymes and improved transport across biological membranes.
This compound is a key building block that combines the benefits of the trifluoromethoxy group with a chlorine substituent, further modulating the electronic and steric profile of the molecule. The benzylic alcohol functionality provides a reactive handle for the facile introduction of this substituted phenyl ring into a variety of heterocyclic systems, which are prevalent in modern agrochemical discovery.
Core Application: Synthesis of Novel Pyrazole Ether Fungicides
A primary application of this compound is in the synthesis of novel pyrazole-based fungicides. The pyrazole ring is a well-established pharmacophore in numerous commercial fungicides, many of which act as succinate dehydrogenase inhibitors (SDHIs). The introduction of a substituted benzyl ether at the pyrazole core can significantly enhance fungicidal activity.
The key synthetic transformation for this application is the Williamson ether synthesis , a robust and versatile method for forming ether linkages.[1][2][3][4][5][6] This reaction involves the deprotonation of a hydroxyl group on the pyrazole ring to form an alkoxide, which then acts as a nucleophile to displace a leaving group from the benzyl moiety. In the context of this compound, the alcohol is first converted to a more reactive electrophile, typically a benzyl halide.
Detailed Synthetic Protocol: Preparation of a Model Pyrazole Ether Fungicide
This section provides a detailed, step-by-step protocol for the synthesis of a novel pyrazole ether fungicide, demonstrating the application of this compound. The chosen target molecule is a hypothetical, yet representative, compound based on established agrochemical scaffolds.
Synthesis of the Key Intermediate: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
The synthesis of the pyrazole core is a critical first step. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a valuable intermediate that can be prepared from readily available starting materials.[1][7][8][9][10]
Reaction Scheme:
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 8. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Etherification of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
Abstract
This document provides a comprehensive technical guide detailing validated protocols for the etherification of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol, a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical sectors. The protocols presented herein are designed for robustness and scalability, addressing the specific electronic characteristics of the substrate. This guide explores multiple strategic approaches, including the classical Williamson ether synthesis, modern phase-transfer catalysis, and acid-catalyzed methods. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, the rationale for reagent and condition selection, and procedural steps for execution, work-up, and purification.
Introduction: Strategic Importance and Synthetic Challenges
This compound is a structurally significant building block. The presence of both a chloro and a trifluoromethoxy group on the aromatic ring imparts unique electronic properties and lipophilicity, which are often desirable in bioactive molecules. The conversion of its benzylic hydroxyl group into an ether linkage is a critical transformation for generating diverse chemical libraries and active pharmaceutical ingredients (APIs).
However, the etherification of this specific substrate is not without its challenges. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the benzylic position. Specifically, reaction pathways that proceed through a carbocation intermediate (SN1-type mechanisms) may be disfavored due to the electronic destabilization of this intermediate. Conversely, pathways involving nucleophilic substitution (SN2-type mechanisms) on a derivative of the alcohol are generally more reliable. This guide provides detailed methodologies to navigate these challenges effectively.
Mechanistic Considerations and Protocol Selection
The choice of etherification strategy is paramount and depends on the desired ether (symmetrical vs. unsymmetrical) and the scale of the reaction. Three primary mechanistic pathways are considered for this substrate.
The Williamson Ether Synthesis (SN2 Pathway)
This is the most versatile and reliable method for generating unsymmetrical ethers from this compound.[1] The reaction proceeds in two conceptual steps:
-
Deprotonation: The benzyl alcohol is treated with a strong base to form a nucleophilic alkoxide.
-
Alkylation: The in-situ generated alkoxide attacks an alkyl electrophile (typically an alkyl halide or sulfonate) via an SN2 mechanism to form the ether bond.[2]
The success of this reaction hinges on the choice of base and solvent. Strong bases like sodium hydride (NaH) ensure irreversible deprotonation, driving the reaction forward. Aprotic polar solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they solvate the cation without interfering with the nucleophilic alkoxide.[2]
Phase-Transfer Catalysis (PTC) for Williamson Synthesis
For industrial applications and improved reaction efficiency, phase-transfer catalysis offers a significant advantage for the Williamson ether synthesis.[3] This technique uses a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), to shuttle the alkoxide (or hydroxide) from an aqueous or solid phase into the organic phase where the alkylating agent resides.[4] This approach allows the use of inexpensive inorganic bases like sodium hydroxide and often leads to faster reaction rates, milder conditions, and simplified work-ups.[5]
Acid-Catalyzed Dehydrative Etherification (SN1 Pathway)
This method is primarily used for the synthesis of symmetrical ethers, where two molecules of the benzyl alcohol condense with the elimination of water. The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (H₂O). Departure of water generates a benzylic carbocation, which is then trapped by a second molecule of the alcohol.
While economical, this method is less suitable for this compound. The electron-withdrawing substituents destabilize the requisite carbocation intermediate, potentially leading to low yields or requiring harsh reaction conditions.[6] However, modern catalytic systems using Lewis acids like iron(III) chloride or rare earth triflates can facilitate this transformation under more controlled conditions.[7][8]
Comparative Overview of Etherification Strategies
| Method | Mechanism | Primary Use Case | Advantages | Disadvantages & Considerations for Substrate |
| Classical Williamson | SN2 | Unymmetrical Ethers | High reliability, versatile for various alkyl groups, well-understood mechanism.[9] | Requires stoichiometric strong base (e.g., NaH), anhydrous conditions, potentially hazardous reagents. |
| PTC Williamson | SN2 | Unymmetrical Ethers (Scalable) | Uses inexpensive bases (NaOH), no need for strictly anhydrous conditions, high reaction rates, industrially scalable.[3][10] | Catalyst may need to be removed; potential for side reactions if conditions are not optimized.[5] |
| Acid-Catalyzed | SN1 | Symmetrical Ethers | Atom-economical (water is the only byproduct), simple reagents.[11] | Carbocation intermediate is destabilized by electron-withdrawing groups on the substrate, requiring harsher conditions or specialized catalysts.[6] |
Protocol 1: Williamson Synthesis of Alkyl 3-Chloro-4-(trifluoromethoxy)benzyl Ethers
This protocol describes a standard laboratory procedure for the synthesis of methyl and ethyl ethers.
Workflow Diagram
Caption: General workflow for Williamson Ether Synthesis.
Step-by-Step Procedure
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add the appropriate alkyl halide (e.g., methyl iodide or ethyl bromide, 1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ether.
Reaction Parameters
| Parameter | Value | Rationale |
| Base | Sodium Hydride (NaH) | Irreversibly deprotonates the alcohol to form the reactive alkoxide.[9] |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes reactants and does not interfere with the nucleophile. |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic deprotonation and allows for a smooth SN2 reaction. |
| Stoichiometry | 1.2 eq Base, 1.2 eq Alkyl Halide | A slight excess ensures complete conversion of the limiting benzyl alcohol. |
| Typical Yield | 85-95% | The SN2 pathway is highly efficient for primary halides and benzylic alkoxides. |
Protocol 2: Scalable Williamson Synthesis via Phase-Transfer Catalysis (PTC)
This protocol is optimized for higher throughput and scalability, avoiding hazardous reagents like sodium hydride.
Reaction Mechanism Visualization
Caption: Mechanism of Phase-Transfer Catalyzed Etherification.
Step-by-Step Procedure
-
Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.5 M), the alkylating agent (1.3 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Base Addition: With vigorous stirring, add 50% aqueous sodium hydroxide (NaOH) solution (3.0 eq).
-
Heating: Heat the biphasic mixture to 60-70 °C.
-
Reaction Monitoring: Stir vigorously for 3-6 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Add water to dissolve the salts and transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with toluene or ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography or distillation if necessary.
Protocol 3: Iron-Catalyzed Synthesis of Symmetrical Bis(3-chloro-4-(trifluoromethoxy)benzyl) Ether
This protocol provides a greener alternative for symmetrical ether synthesis, avoiding strong acids and producing only water as a byproduct.[11]
Reaction Principle Visualization
Caption: Principle of Lewis Acid-Catalyzed Dehydrative Etherification.
Step-by-Step Procedure
-
Setup: In a pressure tube or a flask equipped with a Dean-Stark trap and reflux condenser, combine this compound (1.0 eq) and a high-boiling, green solvent such as propylene carbonate (PC) or dimethyl carbonate (DMC).[11]
-
Catalyst Addition: Add iron(III) chloride hexahydrate (FeCl₃·6H₂O, 0.05 eq).
-
Heating: Heat the mixture to 100-120 °C and stir for 12-24 hours. The removal of water via the Dean-Stark trap will drive the equilibrium towards the product.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a nonpolar solvent like hexane or toluene.
-
Filtration & Washing: Wash the organic solution with water to remove the solvent and catalyst, followed by a brine wash.
-
Drying & Concentration: Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting symmetrical ether by recrystallization or column chromatography.
Safety and Handling
-
This compound: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only in an inert atmosphere (nitrogen or argon) and use appropriate quenching procedures.
-
Alkyl Halides: Many alkyl halides are toxic and potential carcinogens. Handle in a well-ventilated fume hood.
-
Strong Bases/Acids: Corrosive. Handle with appropriate care and PPE.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. iajpr.com [iajpr.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rare Earth Metal Trifluoromethanesulfonates Catalyzed Benzyl-Etherification [jstage.jst.go.jp]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 3-Chloro-4-(trifluoromethoxy)benzyl alcohol: Application Notes and Protocols
Introduction: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery
The confluence of heterocyclic chemistry and fluorine chemistry has emerged as a cornerstone of modern medicinal chemistry. Heterocyclic scaffolds are prevalent in a vast number of bioactive natural products and synthetic drugs, providing a three-dimensional framework for molecular recognition.[1] The introduction of fluorine atoms or fluorine-containing motifs, such as the trifluoromethoxy (-OCF3) group, into these scaffolds can dramatically enhance their pharmacological profile.[2][3] The unique properties of the trifluoromethoxy group, including its high lipophilicity, metabolic stability, and ability to modulate the pKa of neighboring functionalities, make it a valuable tool for optimizing drug candidates.[3]
3-Chloro-4-(trifluoromethoxy)benzyl alcohol is a versatile and strategically important building block for the synthesis of novel fluorinated heterocyclic compounds. Its trifluoromethoxy group offers the aforementioned benefits, while the chloro substituent provides an additional point of diversity for further chemical modification. The benzylic alcohol functionality serves as a convenient handle for a variety of chemical transformations, enabling the construction of a wide array of heterocyclic systems.
This technical guide provides detailed application notes and protocols for the synthesis of several classes of novel heterocyclic compounds starting from this compound. The methodologies presented herein are designed to be robust, efficient, and adaptable for researchers in drug discovery and development.
Synthetic Strategy Overview: From Benzyl Alcohol to Diverse Heterocyclic Cores
The primary synthetic strategy involves the in situ or explicit conversion of the benzylic alcohol to a more reactive intermediate, typically the corresponding aldehyde, which then undergoes cyclization with appropriate reaction partners. This approach allows for the efficient construction of complex heterocyclic frameworks in a convergent manner.
Caption: General synthetic pathways from this compound.
Application Note 1: One-Pot Synthesis of 2-Aryl-1H-benzimidazoles
Principle: Benzimidazoles are a prominent class of heterocycles with a wide range of biological activities. The synthesis of 2-substituted benzimidazoles can be efficiently achieved through the condensation of o-phenylenediamines with aldehydes.[1][2][4][5] This protocol describes a one-pot synthesis where this compound is first oxidized in situ to the corresponding aldehyde, which then reacts with an o-phenylenediamine to yield the desired benzimidazole derivative. This approach avoids the isolation of the intermediate aldehyde, improving the overall efficiency of the process.
Reaction Scheme:
Caption: One-pot synthesis of a 2-aryl-1H-benzimidazole derivative.
Experimental Protocol: Synthesis of 2-(3-Chloro-4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazole
Materials:
-
This compound
-
o-Phenylenediamine
-
Oxalic acid (catalyst)[2]
-
Ethanol (solvent)
-
Mortar and Pestle
Procedure:
-
In a mortar, combine this compound (1.0 mmol), o-phenylenediamine (1.0 mmol), and oxalic acid (0.1 mmol, 10 mol%).
-
Add ethanol (5 mL) to the mixture.
-
Grind the mixture gently with a pestle at room temperature for 1 to 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add distilled water (20 mL) to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford the pure 2-(3-Chloro-4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazole.
Expected Results:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |
| 2-(3-Chloro-4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazole | C14H8ClF3N2O | 328.68 | Off-white solid | 85-92 |
Characterization Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.9 (s, 1H, NH), 8.3-7.2 (m, 7H, Ar-H).
-
¹³C NMR (125 MHz, DMSO-d₆): δ 152.0, 148.5 (q, J = 1.9 Hz, C-OCF₃), 143.5, 135.0, 132.0, 131.5, 130.0, 125.0, 123.5, 122.0, 120.4 (q, J = 257 Hz, CF₃), 118.5, 112.0.
-
MS (ESI): m/z 329.0 [M+H]⁺.
Application Note 2: Synthesis of 2-Aryl-quinazolines via Acceptorless Dehydrogenative Coupling
Principle: Quinazolines are another important class of nitrogen-containing heterocycles with diverse pharmacological applications.[6] The acceptorless dehydrogenative coupling (ADC) reaction is a green and atom-economical method for their synthesis.[5] This protocol outlines the synthesis of a 2-aryl-quinazoline derivative from 2-aminobenzylamine and this compound, catalyzed by a nickel complex. The reaction proceeds through a hydrogen transfer mechanism, where the benzyl alcohol is oxidized to the aldehyde, which then condenses with the 2-aminobenzylamine, followed by cyclization and aromatization.
Reaction Scheme:
Caption: Synthesis of a 2-aryl-quinazoline via acceptorless dehydrogenative coupling.
Experimental Protocol: Synthesis of 2-(3-Chloro-4-(trifluoromethoxy)phenyl)quinazoline
Materials:
-
This compound
-
2-Aminobenzylamine
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Tetramethyltetraaza[7]annulene (MeTAA) ligand
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Ni(acac)₂ (5 mol%), MeTAA (5 mol%), and t-BuOK (20 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (3 mL), followed by this compound (1.0 mmol) and 2-aminobenzylamine (1.0 mmol).
-
Seal the tube and heat the reaction mixture at 140 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired quinazoline derivative.
Expected Results:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |
| 2-(3-Chloro-4-(trifluoromethoxy)phenyl)quinazoline | C15H8ClF3N2O | 336.69 | White solid | 70-85 |
Characterization Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ 9.5 (s, 1H), 8.5-7.5 (m, 7H, Ar-H).
-
¹³C NMR (125 MHz, CDCl₃): δ 160.5, 158.0, 151.0, 149.0 (q, J = 1.9 Hz, C-OCF₃), 137.0, 134.5, 132.0, 131.0, 129.5, 128.0, 127.5, 127.0, 124.0, 120.5 (q, J = 257 Hz, CF₃).
-
MS (ESI): m/z 337.0 [M+H]⁺.
Application Note 3: Synthesis of 5-Aryl-oxazoles via the Van Leusen Reaction
Principle: The Van Leusen oxazole synthesis is a powerful method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[8][9] This protocol first describes the oxidation of this compound to the corresponding aldehyde, which is then used in the Van Leusen reaction to produce a 5-substituted oxazole.
Reaction Scheme:
Caption: Two-step synthesis of a 5-aryl-oxazole.
Experimental Protocol: Synthesis of 5-(3-Chloro-4-(trifluoromethoxy)phenyl)oxazole
Step 1: Oxidation to 3-Chloro-4-(trifluoromethoxy)benzaldehyde
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DCM (10 mL), add PCC (1.5 mmol) and a small amount of silica gel.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification.
Step 2: Van Leusen Oxazole Synthesis
Materials:
-
3-Chloro-4-(trifluoromethoxy)benzaldehyde (from Step 1)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
To a round-bottom flask, add the crude 3-Chloro-4-(trifluoromethoxy)benzaldehyde (1.0 mmol), TosMIC (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to afford the desired oxazole.
Expected Results:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) (over 2 steps) |
| 5-(3-Chloro-4-(trifluoromethoxy)phenyl)oxazole | C10H5ClF3NO2 | 279.60 | Yellowish oil | 60-75 |
Characterization Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H), 7.80 (s, 1H), 7.70 (d, J = 8.0 Hz, 1H), 7.50 (d, J = 8.0 Hz, 1H), 7.30 (s, 1H).
-
¹³C NMR (125 MHz, CDCl₃): δ 151.5, 150.0, 149.5 (q, J = 1.9 Hz, C-OCF₃), 132.0, 130.0, 128.0, 125.0, 124.0, 122.5, 120.4 (q, J = 257 Hz, CF₃).
-
MS (ESI): m/z 280.0 [M+H]⁺.
References
- 1. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 4. Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synarchive.com [synarchive.com]
- 7. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols: The Mitsunobu Reaction with 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
Introduction: Strategic C-O Bond Formation in Drug Discovery
The Mitsunobu reaction is a powerful and versatile tool in modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups, including esters, ethers, and azides, with a characteristic inversion of stereochemistry.[1][2] This redox-condensation reaction, typically employing a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), has become indispensable in the synthesis of complex molecules and natural products.[3] Its mild reaction conditions and broad functional group tolerance make it particularly attractive in the context of drug development, where late-stage functionalization of complex intermediates is often required.[1]
This guide provides a detailed technical overview and practical protocols for the application of the Mitsunobu reaction to 3-Chloro-4-(trifluoromethoxy)benzyl alcohol, a substrate featuring a benzylic alcohol functionalized with electron-withdrawing groups. The presence of the chloro and trifluoromethoxy substituents is anticipated to influence the reactivity of the benzylic alcohol, making a thorough understanding of the reaction parameters crucial for successful implementation.
Reaction Mechanism and Key Considerations
The mechanism of the Mitsunobu reaction is a well-studied, yet intricate, process.[4][5] It commences with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DIAD), forming a betaine intermediate. This highly reactive species then deprotonates the nucleophile (e.g., a carboxylic acid or phenol), generating the corresponding carboxylate or phenoxide anion.[6] The alcohol, in this case, this compound, then attacks the activated phosphonium species, leading to the formation of an alkoxyphosphonium salt. This intermediate serves to activate the hydroxyl group as an excellent leaving group. Finally, the previously generated nucleophile displaces the activated hydroxyl group via an SN2 reaction, resulting in the desired product with inversion of configuration at the carbon center (though not applicable for this achiral benzylic alcohol) and the formation of triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.[7]
dot graph Mitsunobu_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes PPh3 [label="PPh₃"]; DIAD [label="DIAD"]; Nucleophile [label="R-XH (Nucleophile)"]; Alcohol [label="Ar-CH₂OH"]; Betaine [label="PPh₃⁺-N(R)N⁻-CO₂R", fillcolor="#F1F3F4"]; ProtonatedBetaine [label="PPh₃⁺-N(R)NH-CO₂R + X⁻R", fillcolor="#F1F3F4"]; Alkoxyphosphonium [label="[Ar-CH₂-O-PPh₃]⁺ X⁻R", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-CH₂-XR (Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TPPO [label="O=PPh₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DIADH2 [label="DIAD-H₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges PPh3 -> Betaine [label="+ DIAD"]; Betaine -> ProtonatedBetaine [label="+ R-XH"]; Nucleophile -> ProtonatedBetaine; ProtonatedBetaine -> Alkoxyphosphonium [label="+ Ar-CH₂OH"]; Alcohol -> Alkoxyphosphonium; Alkoxyphosphonium -> Product [label="SN2 attack by X⁻R"]; Alkoxyphosphonium -> TPPO; Product -> DIADH2 [style=invis]; } Caption: Generalized mechanism of the Mitsunobu reaction.
For this compound, the electron-withdrawing nature of the chloro and trifluoromethoxy groups can impact the nucleophilicity of the alcohol, potentially slowing the formation of the alkoxyphosphonium salt. However, these groups also increase the electrophilicity of the benzylic carbon, which may facilitate the final SN2 displacement. Careful optimization of reaction conditions is therefore recommended.
Experimental Protocols
The following protocols are provided as a starting point for the Mitsunobu reaction with this compound. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent unwanted side reactions.
Protocol 1: Esterification with Benzoic Acid
This protocol details the formation of an ester, a common application of the Mitsunobu reaction.
Materials:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), benzoic acid (1.2 equiv), and triphenylphosphine (1.5 equiv).
-
Dissolve the solids in anhydrous THF (approximately 0.1 M concentration with respect to the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove unreacted benzoic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the desired ester.
Protocol 2: Etherification with 4-Methoxyphenol
This protocol demonstrates the formation of an ether linkage, showcasing the versatility of the Mitsunobu reaction.
Materials:
-
This compound
-
4-Methoxyphenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M aqueous sodium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), 4-methoxyphenol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cool the reaction mixture to 0 °C.
-
Add DIAD (1.5 equiv) dropwise to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.
-
After completion, remove the solvent in vacuo.
-
Dissolve the residue in diethyl ether and wash with 1 M aqueous sodium hydroxide to remove excess 4-methoxyphenol.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel.
Data Presentation and Expected Outcomes
| Nucleophile | Benzyl Alcohol Substituent(s) | Reported Yield (%) | Reference |
| Benzoic Acid | 4-Nitro | ~85% | [8] |
| Phthalimide | 4-Chloro | ~90% | [9] |
| 4-Nitrophenol | Unsubstituted | ~75-85% | [10] |
Generally, benzylic alcohols with electron-withdrawing groups are viable substrates for the Mitsunobu reaction, often providing good to excellent yields.[8]
Troubleshooting and Purification
A common challenge in Mitsunobu reactions is the removal of the byproducts, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diisopropyl hydrazodicarboxylate).[11]
-
TPPO Removal: TPPO can sometimes be precipitated from a nonpolar solvent like diethyl ether or a mixture of ethyl acetate and hexanes.[12] Alternatively, chromatography is a reliable method for its removal.[13]
-
Hydrazodicarboxylate Removal: The reduced DIAD byproduct can often be removed by aqueous washes or by chromatography.[12]
If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be employed, but this should be done with caution as it may lead to side reactions.[6] The order of reagent addition can also influence the reaction outcome; in some cases, pre-forming the betaine by adding DIAD to PPh3 before the addition of the alcohol and nucleophile can be beneficial.[2]
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Triphenylphosphine: Can cause skin and eye irritation. Handle in a fume hood.
-
DIAD/DEAD: These are toxic and potentially explosive, especially DEAD. Handle with extreme care in a fume hood, and avoid heating.[14]
-
Solvents: THF and other organic solvents are flammable. Handle away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][16][17][18]
Workflow Visualization
// Nodes Start [label="Start: Reagent Preparation", fillcolor="#4285F4"]; ReactionSetup [label="Reaction Setup:\n- Dissolve Alcohol, Nucleophile, PPh₃ in THF\n- Cool to 0°C", fillcolor="#4285F4"]; DIAD_Addition [label="Slow, Dropwise Addition of DIAD", fillcolor="#EA4335"]; Reaction [label="Reaction at Room Temperature\n(Monitor by TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup:\n- Remove unreacted nucleophile\n- Brine wash", fillcolor="#34A853"]; Purification [label="Purification:\n- Concentrate\n- Column Chromatography", fillcolor="#34A853"]; Product [label="Final Product", shape=ellipse, fillcolor="#34A853"];
// Edges Start -> ReactionSetup; ReactionSetup -> DIAD_Addition; DIAD_Addition -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } Caption: A typical workflow for the Mitsunobu reaction.
Conclusion
The Mitsunobu reaction is a highly effective method for the functionalization of alcohols, and with careful consideration of the substrate's electronic properties and optimization of reaction conditions, it can be successfully applied to this compound. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this powerful transformation in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. multimedia.3m.com [multimedia.3m.com]
- 17. staging.keyorganics.net [staging.keyorganics.net]
- 18. fishersci.com [fishersci.com]
Troubleshooting & Optimization
"byproduct formation in the synthesis of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol"
Introduction: The synthesis of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol is a critical step in the development of various pharmaceutical and agrochemical compounds. Achieving high purity is paramount, as even minor byproducts can significantly impact downstream reactions, biological activity, and regulatory approval. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning byproduct formation in this synthesis, drawing from established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
The most frequently encountered byproducts typically arise from over-reduction, incomplete reaction, or side reactions involving the starting materials or intermediates. The specific byproducts depend heavily on the chosen synthetic route, most commonly the reduction of a corresponding aldehyde, ester, or carboxylic acid.
-
From Reduction of 3-Chloro-4-(trifluoromethoxy)benzaldehyde:
-
Over-reduction Product: 2-Chloro-1-methyl-4-(trifluoromethoxy)benzene. This occurs when the benzylic alcohol is further reduced to a methyl group.
-
Unreacted Starting Material: Residual 3-Chloro-4-(trifluoromethoxy)benzaldehyde.
-
-
From Reduction of Methyl 3-Chloro-4-(trifluoromethoxy)benzoate (or the corresponding acid):
-
Incomplete Reduction Product: 3-Chloro-4-(trifluoromethoxy)benzaldehyde. This is a common intermediate when using milder reducing agents like DIBAL-H or if the stoichiometry of a stronger reducing agent (e.g., LiAlH₄) is insufficient.
-
Unreacted Starting Material: Residual methyl 3-chloro-4-(trifluoromethoxy)benzoate.
-
Q2: How does the choice of reducing agent affect byproduct formation?
The choice of reducing agent is a critical parameter that directly influences the byproduct profile.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, excellent for converting aldehydes to alcohols. It is generally preferred for reducing 3-chloro-4-(trifluoromethoxy)benzaldehyde as it has a very low risk of over-reducing the benzyl alcohol to the corresponding toluene derivative. However, it is not strong enough to efficiently reduce esters or carboxylic acids.
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent capable of reducing esters and carboxylic acids directly to the alcohol. Its high reactivity increases the risk of over-reduction if reaction temperature and stoichiometry are not strictly controlled.
-
Diisobutylaluminium Hydride (DIBAL-H): Often used for the partial reduction of esters to aldehydes. If used in an attempt to form the alcohol, precise stoichiometric control is required to prevent the reaction from stopping at the aldehyde stage, which would then remain as a major impurity.
Q3: What is the best analytical method for detecting and quantifying these byproducts?
A combination of techniques is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile byproducts like the over-reduced 2-chloro-1-methyl-4-(trifluoromethoxy)benzene and residual aldehyde. The mass spectrum provides definitive structural identification.
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the reaction progress and quantifying the starting material, product, and less volatile byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural elucidation. The benzylic protons (-CH₂OH) of the product will appear as a distinct singlet (around 4.7 ppm), while the aldehyde proton (-CHO) of the starting material appears further downfield (around 9.9 ppm). The over-reduction product would show a methyl singlet (-CH₃) around 2.4 ppm.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis.
Issue 1: Significant amount of over-reduction product, 2-Chloro-1-methyl-4-(trifluoromethoxy)benzene, detected.
-
Primary Cause: This byproduct is formed when the benzyl alcohol product is subjected to further reduction. This is most common when using powerful reducing agents like LiAlH₄ or when the reaction temperature is too high.
-
Mechanism: The benzylic alcohol can be activated, for example, by forming an aluminum alkoxide intermediate, which is then susceptible to further nucleophilic attack by a hydride ion, leading to the cleavage of the C-O bond and formation of a C-H bond.
-
Solutions:
-
Reagent Stoichiometry: Carefully control the molar equivalents of the reducing agent. Use the minimum amount required for full conversion of the primary functional group. For LiAlH₄ reduction of an ester, a theoretical 2 equivalents are needed (1 for the ester, 1 for the resulting alkoxide). Start with ~2.0-2.2 equivalents and optimize based on results.
-
Temperature Control: Perform the reaction at low temperatures. For LiAlH₄, the initial addition should be carried out at 0 °C or even -20 °C, followed by a slow warm-up to room temperature. This moderates the reactivity and minimizes side reactions.
-
Quenching Procedure: Quench the reaction promptly and carefully once the starting material is consumed (as monitored by TLC or HPLC). A standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is effective for quenching LiAlH₄ reactions and precipitating aluminum salts for easy filtration.
-
Issue 2: Reaction is incomplete, with significant starting material (aldehyde or ester) remaining.
-
Primary Cause: Insufficient reducing agent activity or amount, or suboptimal reaction conditions.
-
Solutions:
-
Verify Reagent Quality: Reducing agents like LiAlH₄ and NaBH₄ can degrade upon exposure to moisture. Use a freshly opened bottle or titrate the reagent to determine its active hydride content before use.
-
Increase Reagent Equivalents: If reagent quality is confirmed, incrementally increase the molar equivalents of the reducing agent (e.g., from 1.2 to 1.5 eq for NaBH₄ reduction of an aldehyde).
-
Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period. If using a milder agent like NaBH₄, a slight increase in temperature (e.g., from room temperature to 40 °C) can improve the reaction rate, but this should be done cautiously to avoid other side reactions.
-
Solvent Choice: Ensure the solvent is appropriate and anhydrous. For LiAlH₄, ethereal solvents like THF or diethyl ether are mandatory. For NaBH₄, protic solvents like methanol or ethanol are typically used and can influence reactivity.
-
Issue 3: Both unreacted starting material and over-reduction byproducts are present.
-
Primary Cause: This often points to a non-homogenous reaction or poor addition of the reducing agent. A localized excess of the reducing agent can cause over-reduction in one part of the mixture, while other parts remain unreacted.
-
Solutions:
-
Controlled Addition: Add the reducing agent slowly and sub-surface to a well-stirred solution of the starting material. This ensures rapid and even distribution, preventing localized "hot spots" of high reactivity.
-
Dilution: Running the reaction at a slightly lower concentration can sometimes improve homogeneity and heat dissipation.
-
Reverse Addition: In some cases, adding the starting material solution slowly to a suspension of the reducing agent (reverse addition) can provide better control, especially for highly exothermic reductions.
-
Visualizing the Process
Main Synthesis Pathway
This diagram illustrates the common and recommended pathway of reducing 3-Chloro-4-(trifluoromethoxy)benzaldehyde using Sodium Borohydride.
Technical Support Center: Purification of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
Welcome to the technical support center for the purification of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol (CAS No. 56456-48-5). This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for their synthetic applications. We will address common challenges encountered during purification and provide robust, field-tested solutions to streamline your workflow and enhance your final product's quality.
The precise structure and purity of intermediates like this compound are paramount in drug discovery and development, as even minor impurities can lead to unforeseen side reactions, altered biological activity, or complications in downstream processing. This guide provides a framework for troubleshooting and optimizing your purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on common synthetic pathways for substituted benzyl alcohols (e.g., reduction of the corresponding benzaldehyde or benzoic acid), you should anticipate the following impurities:
-
3-Chloro-4-(trifluoromethoxy)benzaldehyde: Often present as unreacted starting material if the synthesis involved a reduction. It can also arise from the over-oxidation of the alcohol if exposed to oxidizing conditions.
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors to the aromatic ring or the functional groups.
-
Isomeric Variants: If the starting materials were not isomerically pure, you might find other positional isomers of the chloro or trifluoromethoxy groups on the benzyl alcohol.
-
Solvent Residues: Residual solvents from the reaction or workup are common and must be removed.
-
Reagents and Byproducts: For instance, if a borohydride reduction was used, borate esters might be present before quenching.
Identifying these impurities, often through techniques like GC-MS or LC-MS, is the first critical step in designing an effective purification strategy.
Q2: My crude product is a viscous oil/waxy solid. Which purification method should I try first?
A2: The physical state of your crude product provides a crucial clue for selecting the initial purification method. For a compound like this compound, which is reported as a solid, a systematic approach is recommended.[1] The following decision tree can guide your choice.
Caption: Decision tree for selecting a primary purification method.
For most applications, flash column chromatography is the most versatile and recommended starting point. It is effective for separating compounds with different polarities, which is ideal for removing both less polar (e.g., unreacted precursors) and more polar (e.g., over-oxidized acid) impurities.
Q3: How do I develop an effective column chromatography protocol?
A3: A systematic approach is key to developing a robust chromatography method.
Step 1: Thin-Layer Chromatography (TLC) Analysis Before setting up a column, always perform TLC analysis to determine the optimal solvent system. The goal is to find a solvent mixture that gives your target compound a retention factor (Rf) of approximately 0.2-0.4.
Table 1: Suggested TLC Solvent Systems for Initial Screening
| Solvent System (v/v) | Polarity | Typical Impurities Resolved |
|---|---|---|
| 10% Ethyl Acetate in Hexane | Low | Non-polar starting materials, dimers |
| 20-30% Ethyl Acetate in Hexane | Medium | Good starting point for the target alcohol |
| 50% Ethyl Acetate in Hexane | Medium-High | More polar byproducts |
| 5% Methanol in Dichloromethane | High | Highly polar impurities, baseline separation |
Step 2: Column Preparation and Execution A general protocol for purifying benzyl alcohols via column chromatography is as follows:[2][3]
-
Slurry Preparation: Prepare a slurry of silica gel in the least polar mobile phase you plan to use (e.g., 100% Hexane or a low percentage of Ethyl Acetate in Hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the column.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the column. This technique often results in sharper bands.[2]
-
-
Elution: Begin elution with the initial, low-polarity mobile phase. Gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: General workflow for flash column chromatography.
Q4: I'm seeing significant tailing of my product on the silica gel column. What's causing this and how can I fix it?
A4: Tailing is a common issue when purifying compounds with functional groups that can interact strongly with the stationary phase. In this case, the hydroxyl group of the benzyl alcohol can form hydrogen bonds with the acidic silanol groups on the surface of the silica gel.
Troubleshooting Steps:
-
Solvent System Modification: Add a small amount (0.1-1%) of a polar modifier to your mobile phase. For benzyl alcohols, adding a small percentage of methanol to your ethyl acetate/hexane mixture can help to occupy the active sites on the silica, leading to more symmetrical peaks.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina. However, be aware that alumina can sometimes catalyze reactions, so its compatibility should be checked first.[2]
-
Use a Non-polar Solvent for Loading: Ensure the sample is loaded in the least polar solvent possible to start with a tight band at the top of the column.
Q5: I tried recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the solution being cooled too quickly, the presence of impurities that disrupt crystal formation, or the use of a solvent in which the compound is excessively soluble even at low temperatures.
Troubleshooting Steps:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Then, allow it to cool very slowly. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Use a Solvent/Anti-solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes faintly cloudy. Heat gently to clarify and then cool slowly.[4] A good example for a moderately polar compound like this would be an Ethyl Acetate / Hexane system.[2]
-
Pre-purification: If significant impurities are present, they can inhibit crystallization. A quick pass through a small plug of silica gel to remove the most egregious impurities can dramatically improve crystallization success.[2]
Table 2: Potential Solvents for Recrystallization Screening
| Solvent System | Comments |
|---|---|
| Isopropanol / Water | Good for moderately polar compounds. Dissolve in hot isopropanol, add water dropwise until cloudy. |
| Ethyl Acetate / Hexanes | A classic choice. Dissolve in hot ethyl acetate, add hexanes as the anti-solvent. |
| Toluene / Hexanes | Toluene is a good solvent for aromatic compounds. |
| Dichloromethane / Hexanes | Lower boiling point system, may be easier to remove residual solvent. |
Q6: What analytical techniques are best for assessing the final purity?
A6: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[5] The addition of a small amount of formic or phosphoric acid may be necessary for good peak shape.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product. The injection port temperature should be optimized to prevent degradation of the benzyl alcohol.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The absence of impurity peaks is a strong indicator of high purity. For this specific molecule, ¹⁹F NMR is also highly informative due to the trifluoromethoxy group.
Safety Precautions
Always handle this compound and its related solvents in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[8][9][10][11]
References
- 1. 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Benzyl Alcohol Fundamentals - Chromatography Forum [chromforum.org]
- 7. series.publisso.de [series.publisso.de]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. staging.keyorganics.net [staging.keyorganics.net]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reactions for 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
Welcome to the technical support center for 3-Chloro-4-(trifluoromethoxy)benzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies associated with this versatile chemical intermediate. The unique electronic properties of this molecule—stemming from the electron-withdrawing trifluoromethoxy group and the chloro substituent—necessitate careful consideration of reaction conditions. This document provides practical, in-depth solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: How should I purify this compound if it contains the corresponding aldehyde impurity?
A1: The most effective method for removing the 3-chloro-4-(trifluoromethoxy)benzaldehyde impurity is column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will effectively separate the more polar alcohol from the less polar aldehyde. Typically, a solvent system of Hexane:Ethyl Acetate (starting from 9:1 and moving towards 7:3) is a good starting point. Monitor the separation using Thin Layer Chromatography (TLC).
Q2: What is the primary challenge when oxidizing this alcohol to the corresponding aldehyde?
A2: The principal challenge is over-oxidation to the carboxylic acid.[1][2] The benzylic position is activated, but strong oxidizing agents (e.g., potassium permanganate, chromic acid) will readily convert the initially formed aldehyde into the more stable 3-chloro-4-(trifluoromethoxy)benzoic acid. This is a common issue in the selective oxidation of primary alcohols.[2] Therefore, the use of mild, selective oxidizing agents is critical.
Q3: Are there any specific safety precautions for handling this compound and its reagents?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When working with oxidizing agents like Dess-Martin Periodinane (DMP), be aware that it can be shock-sensitive and potentially explosive, so handle it with caution.[3] Reactions involving thionyl chloride (SOCl₂) should be performed in a well-ventilated fume hood, as it releases toxic HCl and SO₂ gases.[4][5]
Section 2: Troubleshooting Guide: Key Transformations
This section addresses specific problems encountered during common downstream reactions of this compound.
Oxidation to 3-Chloro-4-(trifluoromethoxy)benzaldehyde
Problem: Low yield of the desired aldehyde with significant starting material remaining.
-
Probable Cause 1: Insufficient Oxidant. The stoichiometry of the oxidant may be inadequate. For reagents like Dess-Martin Periodinane (DMP), a slight excess (e.g., 1.2-1.5 equivalents) is typically required to drive the reaction to completion.[3]
-
Solution: Increase the equivalents of the oxidizing agent incrementally (e.g., from 1.2 to 1.5 eq.). Monitor the reaction progress by TLC or LC-MS to determine the optimal amount without promoting side reactions.
-
Probable Cause 2: Sub-optimal Reaction Conditions. For many mild oxidations, the reaction temperature and time are critical. Swern oxidations, for instance, require cryogenic temperatures (typically -78 °C) to be effective and avoid side reactions.[6][7][8]
-
Solution: Strictly adhere to the temperature requirements of your chosen protocol. For a Swern oxidation, ensure the reaction is maintained at -78 °C during the addition of oxalyl chloride/DMSO and the alcohol. For DMP oxidations, which are often run at room temperature, ensure sufficient reaction time (2-4 hours is typical) by monitoring via TLC.[3][9]
-
Probable Cause 3: Reagent Decomposition. Oxidizing agents can degrade if not stored properly. DMP is sensitive to moisture, and solutions for Swern oxidations are generated in situ because the activated intermediate is unstable at higher temperatures.[8]
-
Solution: Use freshly opened or properly stored reagents. For a Swern oxidation, prepare the activated DMSO solution immediately before adding the alcohol.
Problem: Significant formation of the carboxylic acid byproduct (over-oxidation).
-
Probable Cause: Oxidizing agent is too harsh. Strong oxidants like KMnO₄ or Jones reagent are not suitable for stopping at the aldehyde stage with primary benzyl alcohols.[10]
-
Solution: Switch to a milder, more selective oxidizing agent. The table below compares suitable options.
| Oxidant | Typical Conditions | Pros | Cons |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp[3][9] | Very mild, high chemoselectivity, neutral pH, simple workup.[3][11] | Atom-inefficient, potentially explosive on large scale.[3] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C[6][7] | Excellent for sensitive substrates, avoids over-oxidation.[6][8] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[7][8] |
| PCC (Pyridinium Chlorochromate) | CH₂Cl₂, Room Temp | Effective and well-established. | Chromium-based reagents are toxic and pose disposal challenges.[12] |
| Catalytic H₂O₂ | H₂O₂, Molybdate catalyst[12][13] | "Green" alternative, byproduct is water.[13] | May require catalyst synthesis and optimization. |
Conversion to 3-Chloro-4-(trifluoromethoxy)benzyl chloride
Problem: Low conversion or decomposition of starting material.
-
Probable Cause 1: Inappropriate Reagent. While several reagents can effect this transformation (SOCl₂, POCl₃, HCl/ZnCl₂), thionyl chloride (SOCl₂) is often the most effective for primary benzyl alcohols.[4][5]
-
Solution: Use thionyl chloride (SOCl₂) for a clean conversion. The reaction typically proceeds readily at room temperature or with gentle heating. The byproducts, SO₂ and HCl, are gases, which helps drive the reaction to completion.[5]
-
Probable Cause 2: Reaction conditions are too harsh. High temperatures can lead to polymerization or other side reactions, especially with activated benzyl systems.
-
Solution: Begin the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. Adding a base like pyridine can sometimes be beneficial by neutralizing the HCl generated, although this can change the mechanism from an Sₙi to an Sₙ2 reaction, leading to inversion of configuration if a chiral center were present.[14]
Ether or Ester Formation (e.g., Mitsunobu Reaction)
Problem: Incomplete reaction and recovery of starting alcohol.
-
Probable Cause 1: Reagent Quality and Stoichiometry. The reagents for a Mitsunobu reaction—typically triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD—are sensitive to air and moisture.[15][16] Insufficient equivalents will result in incomplete conversion.[16]
-
Solution: Use fresh, high-purity PPh₃ and DEAD/DIAD. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). It is common to use a slight excess (1.2-1.5 equivalents) of both the phosphine and the azodicarboxylate.[16]
-
Probable Cause 2: Incorrect Order of Addition. The order in which reagents are added can significantly impact the outcome of a Mitsunobu reaction.[15]
-
Solution: A common and effective protocol is to dissolve the alcohol, the nucleophile (e.g., a carboxylic acid or phenol), and PPh₃ in an anhydrous solvent like THF. Cool the solution to 0 °C before slowly adding the DEAD or DIAD.[15] This allows for the formation of the key betaine intermediate in the presence of the substrate.
-
Probable Cause 3: Steric Hindrance or Poor Nucleophile. The Sₙ2 nature of the reaction means it is sensitive to steric bulk around the reaction center. Additionally, the nucleophile must be sufficiently acidic (typically pKa < 13) to protonate the initial adduct.[15][17]
-
Solution: While this compound is a primary alcohol and should react well, ensure the coupling partner is not excessively bulky. If yields are consistently low, alternative etherification or esterification methods (e.g., Williamson ether synthesis for ethers, or using an activated acyl chloride for esters) should be considered.
Section 3: Visualization & Workflows
Workflow for Troubleshooting Low Yield in an Oxidation Reaction
This decision tree outlines a logical process for diagnosing and solving low-yield issues when oxidizing this compound to the aldehyde.
Caption: A decision tree for troubleshooting low-yield oxidation reactions.
Section 4: Experimental Protocols
Protocol 4.1: Oxidation using Dess-Martin Periodinane (DMP)
This protocol is adapted from standard literature procedures for DMP oxidations.[3][9][10][11]
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq.) in one portion.
-
Reaction: Stir the resulting mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2 to 4 hours.[3]
-
Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂. Quench the reaction by washing with a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography if necessary.
**Protocol 4.2: Conversion to Benzyl Chloride using Thionyl Chloride (SOCl₂) **
This protocol is based on the general reaction of primary alcohols with SOCl₂.[4][5][14]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a stir bar and a reflux condenser (connected to a gas bubbler to trap HCl and SO₂), place this compound (1.0 eq.).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 to 2.0 eq.) dropwise at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (40 °C) may be required if the reaction is slow.
-
Workup: Carefully remove the excess SOCl₂ under reduced pressure (ensure the vacuum pump is protected from corrosive gases).
-
Purification: The resulting crude 3-Chloro-4-(trifluoromethoxy)benzyl chloride is often of sufficient purity for subsequent steps. If further purification is needed, it can be distilled under high vacuum.
References
- 1. mdpi.com [mdpi.com]
- 2. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. can u provide conversion of benzyl alcohol in to benzyl chloride mechani.. [askfilo.com]
- 5. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]
- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 13. lakeland.edu [lakeland.edu]
- 14. youtube.com [youtube.com]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Degradation Pathways of 3-Chloro-4-(trifluoromethoxy)benzyl Alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4-(trifluoromethoxy)benzyl alcohol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. The information herein is synthesized from established chemical principles and data on related molecular structures to provide predictive insights into the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily dictated by three key functional groups:
-
Benzyl Alcohol Moiety: The primary alcohol group is the most likely site of initial transformation, particularly oxidation.
-
Chlorinated Aromatic Ring: The chlorine substituent on the benzene ring makes the compound a halogenated aromatic hydrocarbon. While the C-Cl bond on an aromatic ring is generally stable, it can be susceptible to cleavage under specific conditions, such as high-energy photolysis. Nucleophilic substitution of the chlorine is generally difficult and requires harsh conditions[1][2][3][4][5].
-
Trifluoromethoxy Group (-OCF₃): This group is a strong electron-withdrawing substituent, which significantly influences the reactivity of the aromatic ring. It is known for its high metabolic stability and is generally resistant to hydrolysis[6][7].
Q2: What are the expected major degradation pathways for this compound under typical laboratory conditions?
A2: Based on the functional groups present, the most probable degradation pathways involve oxidation of the benzyl alcohol group. Other pathways like hydrolysis or photodegradation may occur under specific stress conditions.
-
Oxidation: This is the most anticipated degradation pathway. The primary alcohol can be oxidized first to the corresponding aldehyde, 3-Chloro-4-(trifluoromethoxy)benzaldehyde, and subsequently to the carboxylic acid, 3-Chloro-4-(trifluoromethoxy)benzoic acid[8][9][10][11]. The presence of the electron-withdrawing trifluoromethoxy and chloro groups may slow down the rate of oxidation compared to unsubstituted benzyl alcohol[8][12].
-
Hydrolysis: The trifluoromethoxy group is generally stable to hydrolysis[7]. While hydrolysis of the trifluoromethyl group can occur under forcing basic or acidic conditions, the trifluoromethoxy group is significantly more resistant[13][14][15]. The C-Cl bond is also resistant to hydrolysis under normal conditions[1][2][3][4][5].
-
Photodegradation: Aromatic chlorinated compounds can undergo photodegradation, which may involve the cleavage of the C-Cl bond, leading to radical intermediates and subsequent reaction products[16][17][18].
Q3: How might the trifluoromethoxy group influence the degradation process?
A3: The trifluoromethoxy group is a powerful electron-withdrawing group[6]. This electronic effect deactivates the aromatic ring towards electrophilic attack but can influence the reactivity of the benzyl alcohol moiety. It is also highly lipophilic and metabolically stable, suggesting that enzymatic degradation pathways might be slower compared to non-fluorinated analogs[6][7].
Troubleshooting Guide
This section addresses specific issues you might encounter during your degradation studies.
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed under oxidative conditions. | The electron-withdrawing chloro and trifluoromethoxy groups deactivate the molecule towards oxidation. | 1. Increase the strength of the oxidizing agent. 2. Elevate the reaction temperature. 3. Consider using a catalyst to facilitate the oxidation[8][11]. 4. Extend the reaction time and monitor for slow degradation. |
| Identification of unexpected peaks in my chromatogram. | This could be due to side reactions, impurities in the starting material, or interactions with the solvent or column. | 1. Run a blank analysis of your solvent and reagents. 2. Analyze your starting material for purity. 3. Consider the possibility of photodegradation if your samples were exposed to light. 4. Hypothesize potential side products (e.g., from reaction with solvent) and search for their corresponding masses in your mass spectrometry data. |
| Difficulty in achieving complete conversion to the carboxylic acid. | The intermediate aldehyde may be relatively stable under the reaction conditions. | 1. Use a stronger oxidizing agent known to convert aldehydes to carboxylic acids (e.g., potassium permanganate). 2. Adjust the reaction pH, as the stability of the aldehyde can be pH-dependent. 3. Increase the reaction time and/or temperature. |
| Poor separation of degradation products in HPLC. | The degradation products (aldehyde and carboxylic acid) have similar polarities to the parent compound. | 1. Optimize your HPLC method by adjusting the mobile phase composition (gradient elution may be necessary). 2. Try a different column stationary phase (e.g., a phenyl-hexyl column for enhanced aromatic selectivity). 3. Adjust the pH of the mobile phase to control the ionization state of the carboxylic acid, which can significantly alter its retention time. |
| Ambiguous mass spectral fragmentation patterns. | The presence of chlorine and fluorine can lead to complex isotopic patterns and fragmentation pathways. | 1. Look for the characteristic isotopic pattern of chlorine (M and M+2 in a ~3:1 ratio) in your molecular ions and fragments. 2. Be aware of common fragmentations for benzyl alcohols (e.g., loss of H₂O) and trifluoromethyl/trifluoromethoxy groups (e.g., loss of CF₃ or OCF₃)[19][20][21]. 3. Utilize high-resolution mass spectrometry to obtain accurate mass measurements and confirm elemental compositions of fragments. |
Experimental Protocols
Protocol 1: Forced Oxidation Study
This protocol outlines a general procedure for studying the oxidative degradation of this compound.
Materials:
-
This compound
-
Hydrogen peroxide (30%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for HPLC mobile phase)
-
HPLC system with UV detector
-
LC-MS system for product identification
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Degradation: In a clean vial, mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide.
-
Incubation: Incubate the reaction mixture at 50°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench the reaction by diluting the aliquot 1:10 with a 50:50 mixture of acetonitrile and water.
-
Analysis: Analyze the quenched samples by HPLC-UV and LC-MS.
HPLC Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30-90% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Detection: 230 nm
Protocol 2: Photodegradation Study
This protocol provides a framework for investigating the photodegradation of the target compound.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Photoreactor with a UV lamp (e.g., 254 nm)
-
Quartz cuvettes or tubes
-
HPLC-UV and LC-MS systems
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a 50:50 acetonitrile/water mixture at a concentration of 10 µg/mL.
-
Exposure: Place the solution in a quartz cuvette and expose it to UV light in the photoreactor.
-
Control: Prepare a control sample and keep it in the dark at the same temperature.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 6 hours).
-
Analysis: Analyze the samples directly by HPLC-UV and LC-MS.
Visualizing Degradation Pathways
The following diagrams illustrate the proposed degradation pathways for this compound.
Caption: Proposed oxidative degradation pathway.
Caption: A potential photodegradation initiation step.
References
- 1. sarthaks.com [sarthaks.com]
- 2. Explain the nucleophilic substitution reaction of class 11 chemistry CBSE [vedantu.com]
- 3. Explain the nucleophilic substitution reaction of chlorobenzene. - askIITians [askiitians.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. quora.com [quora.com]
- 6. nbinno.com [nbinno.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 20. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Reactions with 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
Welcome to the technical support center for 3-Chloro-4-(trifluoromethoxy)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during chemical transformations involving this substituted benzyl alcohol. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental success.
Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it's crucial to understand the electronic nature of this compound. The benzene ring is substituted with two electron-withdrawing groups: a chlorine atom (mesomerically donating, inductively withdrawing) and a trifluoromethoxy group (strongly inductively withdrawing). These substituents significantly influence the reactivity of both the aromatic ring and the benzylic alcohol functionality.
The primary consequence of these electron-withdrawing groups is a decrease in electron density on the benzene ring and at the benzylic carbon. This has several implications for common reactions:
-
Reduced Reactivity in Electrophilic Aromatic Substitution: The deactivated ring is less susceptible to attack by electrophiles.
-
Slower Formation of Benzylic Carbocations: Reactions proceeding through an SN1-type mechanism will be disfavored due to the destabilization of the positive charge at the benzylic position.[1]
-
Increased Acidity of the Benzylic Proton: The inductive effect of the substituents can make the benzylic protons slightly more acidic.
-
Altered Oxidative Susceptibility: The electron-deficient nature of the aromatic ring can influence the rate and selectivity of oxidation reactions at the benzylic position.[2]
With this foundational knowledge, let's address some specific experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Oxidation Reactions
Question 1: My oxidation of this compound to the corresponding aldehyde is sluggish and incomplete. What could be the issue?
Answer:
This is a common observation when oxidizing benzyl alcohols bearing electron-withdrawing groups.[2][3] The electron-deficient nature of the aromatic ring makes the benzylic C-H bond stronger and less susceptible to cleavage, which is often the rate-determining step in many oxidation mechanisms.
Troubleshooting Steps:
-
Choice of Oxidant: Milder oxidants like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) may require extended reaction times or higher temperatures. Consider employing more potent oxidizing agents.
-
Swern Oxidation or Dess-Martin Periodinane (DMP): These reagents are highly effective for oxidizing a wide range of alcohols, including electron-deficient ones, under mild conditions.
-
TEMPO-based systems: Catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in combination with a stoichiometric oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) can be very efficient.
-
-
Reaction Conditions:
-
Temperature: Cautiously increasing the reaction temperature can enhance the rate. Monitor the reaction closely for the formation of byproducts.
-
Solvent: Ensure your solvent is inert to the oxidizing agent and is appropriately polar to dissolve the starting material. Dichloromethane (DCM) or acetonitrile are common choices.
-
-
Catalyst Loading (if applicable): If using a catalytic system (e.g., TEMPO), ensure the catalyst loading is optimized. A slight increase in the catalyst amount might be beneficial.
Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir until the solid dissolves, then separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-chloro-4-(trifluoromethoxy)benzaldehyde.[4][5]
Question 2: I am observing over-oxidation to the carboxylic acid. How can I prevent this?
Answer:
Over-oxidation is a risk, especially with stronger oxidizing agents or when the aldehyde product is sensitive to further oxidation.
Troubleshooting Steps:
-
Choice of Oxidant: Avoid using strong, non-selective oxidants like potassium permanganate (KMnO₄) or chromic acid under harsh conditions. Reagents like PCC, DMP, or Swern oxidation are known for their selectivity in converting primary alcohols to aldehydes.[6]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the oxidant. A large excess can promote over-oxidation.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Running the reaction for an extended period or at elevated temperatures can lead to byproduct formation.
-
Work-up Procedure: Promptly work up the reaction upon completion to isolate the aldehyde and prevent its exposure to any remaining oxidant or harsh conditions.
Etherification Reactions
Question 3: My Williamson ether synthesis using this compound is giving a low yield. What are the likely causes?
Answer:
The Williamson ether synthesis is an SN2 reaction. The rate of this reaction is influenced by the nucleophilicity of the alkoxide and the electrophilicity of the alkyl halide. In your case, you are likely forming the alkoxide of this compound. The electron-withdrawing groups on the aromatic ring can slightly decrease the nucleophilicity of the resulting benzyloxide, potentially slowing down the reaction.
Troubleshooting Steps:
-
Base Selection: Ensure complete deprotonation of the alcohol. Sodium hydride (NaH) is a strong, non-nucleophilic base that is often effective.[7] Potassium hydride (KH) can also be used for a more reactive alkoxide.
-
Solvent Choice: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to solvate the cation of the base and enhance the nucleophilicity of the alkoxide.[8]
-
Temperature: If the reaction is sluggish at room temperature, gently heating the reaction mixture can increase the rate. However, be cautious of potential side reactions like elimination if your alkyl halide is secondary or tertiary.
-
Leaving Group: Ensure you are using a good leaving group on your electrophile (e.g., iodide > bromide > chloride).
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of this compound (1.0 eq) in anhydrous THF or DMF under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add the alkyl halide (1.1-1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 4: I am attempting an acid-catalyzed etherification with another alcohol, but the reaction is not proceeding. Why is this happening?
Answer:
Acid-catalyzed etherification of benzyl alcohols typically proceeds via an Sɴ1-like mechanism involving the formation of a benzylic carbocation. The strong electron-withdrawing chloro and trifluoromethoxy groups on the aromatic ring significantly destabilize this carbocation intermediate, making its formation highly unfavorable.[1] Consequently, this reaction pathway is often not viable for electron-deficient benzyl alcohols like this compound.
Troubleshooting Workflow
References
- 1. Q.8 Consider the following alcohols. I. Benzyl alcohol (C₆H₅CH₂OH) II. 4.. [askfilo.com]
- 2. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. 83279-39-4 | 3-Chloro-4-(trifluoromethoxy)benzaldehyde - Alachem Co., Ltd. [alachem.co.jp]
- 5. 3-Chloro-4-(Trifluoromethoxy)Benzaldehyde | 83279-39-4 [sigmaaldrich.com]
- 6. Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol. We will move beyond simple procedural lists to explore the rationale behind purification strategies, helping you troubleshoot common issues and ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis involves the reduction of 3-chloro-4-(trifluoromethoxy)benzoic acid. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual 3-chloro-4-(trifluoromethoxy)benzoic acid is a primary impurity. Due to its acidic nature, it has significantly different polarity compared to the target alcohol, making it relatively straightforward to remove.
-
Side-Reaction Products:
-
Benzyl Chloride Derivative: If the reaction is quenched or worked up under acidic conditions (e.g., with HCl), the benzylic alcohol can be converted to the corresponding 3-chloro-4-(trifluoromethoxy)benzyl chloride[1].
-
Dibenzyl Ether: Under acidic conditions or at elevated temperatures, two molecules of the benzyl alcohol can undergo condensation to form a dibenzyl ether impurity.
-
-
Solvent and Reagent Residues: Residual solvents from the reaction (e.g., THF, Toluene) or extraction (e.g., Ethyl Acetate, Dichloromethane) and byproducts from the reducing agent (e.g., borate esters from NaBH₄) may be present.
Q2: What are the primary methods for purifying the crude product?
For a solid compound like this compound, the two most effective and widely used purification techniques are:
-
Flash Column Chromatography: This is an extremely versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel)[2][3]. It is highly effective for removing both more polar (e.g., starting acid) and less polar (e.g., ether byproduct) impurities.
-
Recrystallization: This method leverages differences in solubility between the desired product and impurities in a chosen solvent system. It is a cost-effective and scalable method capable of yielding very high-purity material when an appropriate solvent is identified[4].
Q3: How can I reliably assess the purity of my final product?
A multi-pronged approach is recommended for definitive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for quantitative purity analysis of benzyl alcohols[5]. It can detect non-volatile impurities with high sensitivity. A typical starting method would use a C18 column with a water/acetonitrile gradient and UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%). The spectra for this compound are well-defined and can be used for this purpose[6].
-
Thin Layer Chromatography (TLC): A quick, qualitative check to see if the purification was successful and to guide fraction collection during column chromatography.
Troubleshooting and In-Depth Guides
Issue 1: My recrystallization attempt failed. The product either "oiled out" or no crystals formed.
This is a common issue that stems from selecting a suboptimal solvent system. The goal of recrystallization is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[7].
Causality and Troubleshooting Steps:
-
Problem: Product "Oils Out"
-
Reason: The boiling point of the solvent is higher than the melting point of your product, or the product is too soluble. The compound melts before it dissolves, forming an immiscible liquid layer.
-
Solution: Switch to a lower-boiling point solvent. If solubility is too high, add an "anti-solvent" (a solvent in which your product is poorly soluble) dropwise to the hot solution until turbidity persists. Then, add a few drops of the primary solvent to redissolve and allow to cool slowly.
-
-
Problem: No Crystals Form Upon Cooling
-
Reason: The solution is not supersaturated. This means either too much solvent was used, or the product is simply too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. Allow it to cool again.
-
Induce Crystallization: If the solution appears supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites.
-
Seed Crystals: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.
-
Change Solvent System: The chosen solvent may be inappropriate. Refer to the solvent selection table below.
-
-
Data Table: Recrystallization Solvent Selection
This table provides a starting point for solvent screening. The ideal solvent will fully dissolve the compound when hot but provide low solubility when cold.
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
| Hexane/Heptane | Non-polar | 69 / 98 | Good for removing non-polar impurities. Likely a good "anti-solvent" when paired with a more polar solvent like Ethyl Acetate or Acetone. Haloaryl compounds often crystallize well from alkanes[4]. |
| Toluene | Moderately Non-polar | 111 | The aromatic nature can aid in dissolving the compound. Use with caution due to the higher boiling point. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | A versatile solvent. Often used in a solvent system with hexanes to fine-tune polarity. |
| Isopropanol (IPA) | Polar Protic | 82 | The alcohol functionality can form hydrogen bonds, potentially making it a good solvent. |
| Water | Very Polar | 100 | Unlikely to be a good single solvent due to the organic nature of the product, but can be used as an anti-solvent in a system with a water-miscible solvent like IPA or Acetone[4]. |
Workflow: Troubleshooting Recrystallization
References
Validation & Comparative
A Comprehensive Guide to the Comparative Reactivity of Substituted Benzyl Alcohols in Organic Synthesis
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of starting materials is paramount to designing efficient and selective synthetic routes. Substituted benzyl alcohols are a cornerstone in the synthesis of a vast array of organic molecules, from pharmaceuticals to materials. However, the substituents on the aromatic ring dramatically influence the reactivity of the benzylic hydroxyl group, dictating reaction rates, yields, and even mechanistic pathways. This guide provides an in-depth, objective comparison of the reactivity of substituted benzyl alcohols in key organic transformations, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.
Fundamental Principles Governing Reactivity: Electronic and Steric Effects
The reactivity of a substituted benzyl alcohol is primarily governed by the electronic and steric nature of the substituents on the benzene ring. These factors influence the stability of reaction intermediates and transition states, thereby altering the activation energy of the reaction.
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), alkyl (-R), and amino (-NR₂) increase the electron density of the aromatic ring through resonance and/or inductive effects. This increased electron density can stabilize electron-deficient transition states, such as those formed in reactions proceeding through a carbocation-like intermediate. Consequently, EDGs generally accelerate reactions where a positive charge develops at the benzylic position.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-X) decrease the electron density of the ring. This destabilizes electron-deficient transition states, thereby slowing down reactions that involve the formation of a positive charge at the benzylic position.
Steric Effects: The size and position of substituents, particularly those in the ortho position, can physically hinder the approach of reagents to the benzylic hydroxyl group. This steric hindrance can significantly decrease reaction rates, regardless of the electronic nature of the substituent.
A powerful tool for quantifying the electronic influence of substituents on reaction rates is the Hammett equation :
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction with a substituted benzyl alcohol.
-
k₀ is the rate constant for the reaction with unsubstituted benzyl alcohol.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
A negative ρ value signifies that the reaction is accelerated by electron-donating groups (build-up of positive charge in the transition state), while a positive ρ value indicates acceleration by electron-withdrawing groups (build-up of negative charge in the transition state).
Comparative Reactivity in Key Transformations
The following sections provide a comparative analysis of the reactivity of substituted benzyl alcohols in three fundamental organic reactions: oxidation, etherification, and esterification.
Oxidation to Aldehydes and Carboxylic Acids
The oxidation of benzyl alcohols is a cornerstone transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring.
General Reactivity Trend: In many oxidation reactions, the rate-determining step involves the cleavage of the C-H bond at the benzylic position, often with the development of a partial positive charge on the benzylic carbon in the transition state. Consequently, the reactivity order is typically:
Electron-Donating Groups > Unsubstituted > Electron-Withdrawing Groups
A study on the oxidation of para-substituted benzyl alcohols by acidified dichromate found the following order of reactivity: p-OCH₃ > p-CH₃ > H > p-Cl > p-NO₂.[1] This trend is consistent with a mechanism where electron-donating groups stabilize the electron-deficient transition state.
Comparative Data for Oxidation of para-Substituted Benzyl Alcohols:
| Substituent (p-X) | Oxidizing Agent | Relative Rate (kₓ/k₀) | Hammett Constant (σₚ) |
| -OCH₃ | Acidified Dichromate | Faster than -H | -0.27 |
| -CH₃ | Acidified Dichromate | Faster than -H | -0.17 |
| -H | Acidified Dichromate | 1.00 | 0.00 |
| -Cl | Acidified Dichromate | Slower than -H | 0.23 |
| -NO₂ | Acidified Dichromate | Slower than -H | 0.78 |
Data compiled from various sources, relative rates are qualitative based on reported trends.
Experimental Protocol: Oxidation of p-Nitrobenzyl Alcohol to p-Nitrobenzaldehyde
This protocol provides a method for the selective oxidation of an electron-deficient benzyl alcohol.
Materials:
-
p-Nitrobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve p-nitrobenzyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude p-nitrobenzaldehyde can be further purified by recrystallization or column chromatography. A 95% conversion to a single product can be achieved using alternative methods like 10% Ni/SiO2 with H2O2 in acetonitrile.
Reaction Mechanism: Oxidation by Dichromate
The oxidation of benzyl alcohols by acidified dichromate is believed to proceed through the formation of a chromate ester intermediate.
Caption: Mechanism of benzyl alcohol oxidation by dichromate.
Etherification: Synthesis of Benzyl Ethers
The synthesis of benzyl ethers is a common method for protecting hydroxyl groups in multi-step synthesis.[2] The most prevalent method is the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and a benzyl halide. The reactivity in this case is primarily dependent on the electrophilicity of the benzylic carbon.
General Reactivity Trend:
-
For the Benzyl Halide (Electrophile): Electron-withdrawing groups on the benzyl halide increase the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. Therefore, the reactivity order is: Electron-Withdrawing Groups > Unsubstituted > Electron-Donating Groups
-
For the Benzyl Alcohol (forming the Alkoxide Nucleophile): Electron-donating groups on the benzyl alcohol increase the nucleophilicity of the corresponding alkoxide, leading to a faster reaction.
Comparative Data for Symmetrical Etherification of Substituted Benzyl Alcohols:
A study on the iron(III)-catalyzed symmetrical etherification of substituted benzyl alcohols provided the following yield data, which reflects the reactivity trends.
| Substituent (p-X) | Yield (%) | Reaction Time (h) |
| -OCH₃ | 91 | 14 |
| -CH₃ | 88 | 14 |
| -H | 85 | 14 |
| -Cl | 75 | 24 |
| -CF₃ | 65 | 48 |
Data from Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride.[3]
Experimental Protocol: Williamson Ether Synthesis of p-Methoxybenzyl Methyl Ether
This protocol details the synthesis of an ether from an electron-rich benzyl alcohol.
Materials:
-
p-Methoxybenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF.
-
Carefully add sodium hydride (1.2 eq) to the THF with stirring.
-
Slowly add a solution of p-methoxybenzyl alcohol (1.0 eq) in anhydrous THF to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography.
Reaction Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Esterification: Formation of Benzyl Esters
The esterification of benzyl alcohols, often carried out under acidic conditions (Fischer esterification), typically proceeds through a mechanism involving protonation of the carboxylic acid, followed by nucleophilic attack by the benzyl alcohol.
General Reactivity Trend: The nucleophilicity of the benzyl alcohol is a key factor. Electron-donating groups increase the electron density on the hydroxyl oxygen, making it a better nucleophile.
Electron-Donating Groups > Unsubstituted > Electron-Withdrawing Groups
Comparative Data for Esterification of Benzyl Alcohol with Acetic Acid:
While comprehensive kinetic data across a wide range of substituted benzyl alcohols for Fischer esterification is less common in the literature, studies using heterogeneous catalysts like zeolites have been conducted. In the esterification of benzyl alcohol with acetic acid over H-Y-80 zeolite, a 92% conversion was achieved. The catalytic activity is influenced by the acidity of the active sites and the hydrophobicity of the catalyst.
Experimental Protocol: Fischer Esterification of Benzyl Alcohol with Acetic Acid
This protocol describes a classic acid-catalyzed esterification.
Materials:
-
Benzyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
5% aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyl alcohol (1.0 eq), glacial acetic acid (1.2 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by 5% aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to obtain the crude benzyl acetate.
-
The product can be purified by distillation.
Benzyl Alcohols as Protecting Groups in Complex Synthesis
The diverse reactivity of substituted benzyl alcohols makes them valuable as protecting groups for alcohols in the synthesis of complex molecules.[4][5] The choice of substituent allows for fine-tuning of the stability of the benzyl ether and the conditions required for its removal.
-
Unsubstituted Benzyl (Bn) Group: This is a robust protecting group, stable to a wide range of reaction conditions. It is typically removed by catalytic hydrogenolysis (H₂/Pd-C).
-
p-Methoxybenzyl (PMB) Group: The electron-donating methoxy group makes the PMB ether more labile to acidic conditions and oxidative cleavage (e.g., with DDQ or CAN) compared to the unsubstituted benzyl ether. This allows for selective deprotection in the presence of a Bn group.
Conclusion
The reactivity of substituted benzyl alcohols in organic synthesis is a predictable yet multifaceted phenomenon. By understanding the interplay of electronic and steric effects, researchers can strategically select the appropriately substituted benzyl alcohol to optimize reaction outcomes. Electron-donating groups generally accelerate reactions where the benzyl alcohol acts as a nucleophile or where a positive charge develops at the benzylic center, while electron-withdrawing groups have the opposite effect. This guide provides a foundational framework, supported by experimental data and protocols, to aid in the rational design of synthetic strategies involving this versatile class of compounds.
References
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Structural Validation of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol Derivatives
Introduction: The Critical Role of Structural Integrity in Medicinal Chemistry
In the landscape of modern drug discovery, fluorinated organic molecules have emerged as indispensable scaffolds. Among these, derivatives of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol are of significant interest due to the unique physicochemical properties imparted by the trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents. The -OCF₃ group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity, making these derivatives promising candidates for novel therapeutics.[1][2] However, the journey from a promising molecular design to a viable drug candidate is paved with rigorous validation, the most fundamental of which is the confirmation of its chemical structure.
An unambiguous structural assignment is the bedrock upon which all subsequent biological and toxicological data rests. A seemingly minor error in structural elucidation—a misplaced substituent or an incorrect stereochemical assignment—can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially catastrophic safety issues. This guide provides a comparative analysis of the primary and complementary analytical techniques for the robust structural validation of this compound derivatives, grounded in the principles of scientific integrity and causality.
Primary Methods for Structural Elucidation: A Comparative Analysis
The structural validation of novel chemical entities is not a monolithic process but rather a synergistic interplay of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data create a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It maps the connectivity of atoms by probing the magnetic properties of atomic nuclei. For the derivatives , a multi-nuclear approach is not just recommended; it is essential.
-
¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms. For a typical this compound derivative, one would expect to see distinct signals for the benzylic protons (-CH₂OH) and the aromatic protons. The splitting patterns of the aromatic protons are particularly informative, revealing their relative positions on the benzene ring.
-
¹³C NMR (Carbon NMR): This method maps the carbon skeleton of the molecule. The presence of highly electronegative substituents like chlorine and the trifluoromethoxy group significantly influences the chemical shifts of the aromatic carbons, providing crucial data for confirming the substitution pattern.
-
¹⁹F NMR (Fluorine NMR): Given the trifluoromethoxy group, ¹⁹F NMR is an exceptionally powerful and direct tool.[3][4] It offers high sensitivity and a wide chemical shift range, making it an excellent "spectroscopic spy".[3] For the -OCF₃ group, a sharp singlet is typically expected, and its chemical shift provides a definitive confirmation of the group's presence and electronic environment. The absence of this signal would be an immediate red flag.[5][6][7]
Causality Behind the Multi-Nuclear Approach: Why not rely on ¹H NMR alone? While ¹H NMR is excellent for proton environments, it provides an incomplete picture. ¹³C NMR confirms the carbon backbone, and ¹⁹F NMR unequivocally verifies the integrity of the crucial trifluoromethoxy moiety.[3] Together, they build a robust, interconnected dataset that significantly reduces the probability of structural misassignment.
Table 1: Representative NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm, relative to TMS/CFCl₃) | Multiplicity | Assignment |
| ¹H | ~4.7 | Singlet | -CH₂OH |
| ¹H | ~7.2-7.5 | Multiplets | Aromatic C-H |
| ¹³C | ~64 | Singlet | -CH₂OH |
| ¹³C | ~120-150 | Multiple Signals | Aromatic C |
| ¹⁹F | ~ -58 | Singlet | -OCF₃ |
Note: Exact chemical shifts will vary depending on the specific derivative and solvent used.
Workflow for NMR-Based Structural Elucidation
Caption: Workflow for structural validation using multi-nuclear NMR spectroscopy.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing two critical pieces of information: the molecular weight of the compound and its fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for determining the elemental composition of a molecule. By measuring the mass with high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For our target derivatives, HRMS is crucial for confirming the presence of carbon, hydrogen, chlorine, fluorine, and oxygen in the correct proportions. A key diagnostic feature is the isotopic pattern of chlorine: the presence of ³⁵Cl and ³⁷Cl in a roughly 3:1 natural abundance results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak (M+).[8][9]
-
Tandem Mass Spectrometry (MS/MS): This technique involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that can be pieced together to corroborate the proposed structure. For benzyl alcohol derivatives, common fragmentation patterns include the loss of water (M-18), loss of the hydroxyl group, and cleavage of the benzylic C-C bond.[10][11] The presence of the halogen and trifluoromethoxy groups will also lead to characteristic fragmentation pathways.[8]
Causality in MS Selection: Why is HRMS indispensable? Low-resolution MS provides only the nominal mass, which can be ambiguous. HRMS provides the exact mass, allowing for the confident determination of the molecular formula, which is a non-negotiable requirement for identifying a new chemical entity.[12] MS/MS provides an orthogonal layer of validation by confirming the connectivity of the molecular fragments.
Table 2: HRMS Data Comparison for a Hypothetical Derivative C₈H₆ClF₃O₂
| Parameter | Theoretical Value | Experimental Result | Conclusion |
| Molecular Formula | C₈H₆³⁵ClF₃O₂ | ||
| Exact Mass [M+H]⁺ | 227.0084 | 227.0081 | Match within 1.3 ppm |
| Isotopic Peak [M+2+H]⁺ | 229.0055 | 229.0052 | Match within 1.3 ppm |
| Isotopic Ratio (M:M+2) | ~3:1 | Observed | Confirms presence of one Chlorine atom |
Workflow for Mass Spectrometry Analysis
Caption: General workflow for structural validation via Mass Spectrometry.
Single-Crystal X-ray Crystallography: The Definitive Answer
When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the ultimate arbiter.[13][14][15][16][17] This technique determines the precise spatial arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and, for chiral molecules, the absolute stereochemistry.[13][14][16]
Causality and Application: While NMR and MS can define the constitution (atom-to-atom connectivity) of a molecule, X-ray crystallography reveals its configuration and conformation in the solid state. It is the most reliable method for determining the absolute configuration of chiral centers.[13][14][16] However, its primary prerequisite and limitation is the need to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process.[13]
Table 3: Comparison of Primary Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment | Excellent for solution-state structure, non-destructive | Can be complex to interpret, may not resolve all ambiguities |
| Mass Spectrometry | Molecular formula, fragmentation patterns | High sensitivity, provides exact mass and elemental composition | Provides little information on atom connectivity or stereochemistry |
| X-ray Crystallography | Absolute 3D structure, stereochemistry | Unambiguous, "gold standard" for structural proof[13][17] | Requires a suitable single crystal, provides solid-state structure |
Alternative and Complementary Techniques: Broadening the Evidentiary Base
While NMR, MS, and X-ray crystallography are the primary tools, other techniques provide valuable, complementary data that strengthen the structural assignment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.[18] For the target derivatives, one would look for characteristic absorption bands corresponding to the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and the strong, characteristic stretches associated with the C-F bonds of the trifluoromethoxy group.[19][20] While not a primary tool for determining the overall structure, it serves as a quick quality check to confirm the presence of key functional groups.
-
Elemental Analysis: This technique determines the mass percentage of each element in a compound.[12][21] The experimentally determined percentages of C, H, Cl, and F can be used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[22][23][24] This must be consistent with the molecular formula derived from HRMS.
Decision-Making Framework for Technique Selection
The choice of analytical techniques depends on the stage of research, the information required, and the nature of the compound.
Caption: Decision tree for selecting appropriate structural validation techniques.
Conclusion: An Integrated, Self-Validating Approach
The structural validation of this compound derivatives is a multi-faceted process that demands a rigorous and integrated analytical strategy. No single technique is sufficient. The cornerstone is a combination of multi-nuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry. This combination provides a robust, self-validating dataset that defines the molecular formula and atomic connectivity. When absolute stereochemistry must be determined, or when spectroscopic data remains ambiguous, single-crystal X-ray crystallography provides the definitive answer. Complementary techniques like FTIR and elemental analysis serve as essential cross-checks. By judiciously selecting and synergistically interpreting data from these methods, researchers can ensure the structural integrity of their compounds, paving the way for successful and reproducible drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]
- 13. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 18. youtube.com [youtube.com]
- 19. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 20. instanano.com [instanano.com]
- 21. 5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
- 22. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 23. Khan Academy [khanacademy.org]
- 24. youtube.com [youtube.com]
A Comparative Guide to 3-Chloro-4-(trifluoromethoxy)benzyl alcohol and Other Fluorinated Building Blocks in Drug Discovery
Abstract
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a critical tool for optimizing the physicochemical and pharmacokinetic properties of lead compounds.[1][2][3] Among the diverse array of available fluorinated motifs, 3-Chloro-4-(trifluoromethoxy)benzyl alcohol emerges as a building block of significant interest, offering a unique combination of reactivity and property modulation. This guide provides an in-depth comparison of this compound with other key fluorinated building blocks, such as those containing trifluoromethyl (-CF3) and single fluorine substituents. We will dissect their comparative performance, supported by experimental data, focusing on lipophilicity, electronic effects, metabolic stability, and synthetic utility to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective for informed decision-making in molecular design.
The Strategic Imperative of Fluorine in Medicinal Chemistry
The introduction of fluorine into bioactive molecules can profoundly alter their properties in beneficial ways.[4][5] The strong carbon-fluorine (C-F) bond, one of the most stable in organic chemistry, often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][5] Furthermore, fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH.[5] This "fluorine effect" is leveraged to fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[1][6] Groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) are particularly powerful in this regard, offering substantial improvements in lipophilicity and metabolic robustness.[1][7][8][9]
In Focus: this compound
This compound is a multifunctional building block that presents chemists with several strategic advantages. Its structure combines three key features:
-
A Benzyl Alcohol Moiety: This primary alcohol is a versatile reactive handle for a wide range of synthetic transformations, including oxidation to aldehydes, etherification, esterification, and conversion to halides.[10]
-
A Trifluoromethoxy (-OCF3) Group: This substituent is a potent modulator of physicochemical properties. It is strongly electron-withdrawing and significantly increases lipophilicity, often more so than the related trifluoromethyl group.[1][4][6] Its presence enhances metabolic stability and can improve cell membrane permeability.[1][11]
-
A Chlorine Atom: The chloro-substituent further modulates the electronic landscape of the aromatic ring and provides an additional point for potential molecular interactions or further functionalization.
This combination makes the molecule an attractive starting point for introducing a chloro- and trifluoromethoxy-substituted phenyl ring into a larger molecular scaffold.
A Head-to-Head Comparison of Fluorinated Building Blocks
To fully appreciate the utility of this compound, it is essential to compare it against other commonly used fluorinated benzyl alcohols. The primary difference often lies in the nature of the fluorine-containing substituent.
The Comparators: A Panel of Fluorinated Analogues
We will evaluate our target compound against three relevant alternatives:
-
3-Chloro-4-(trifluoromethyl)benzyl alcohol: This analogue allows for a direct comparison of the trifluoromethoxy (-OCF3) group versus the trifluoromethyl (-CF3) group.
-
4-(Trifluoromethyl)benzyl alcohol: A widely used building block that isolates the effect of the -CF3 group without the influence of the chlorine atom.[10][12]
-
4-Fluorobenzyl alcohol: Represents a simpler case of fluorination, allowing for a comparison between a polyfluorinated and a monofluorinated system.
Caption: Structures of the compared fluorinated benzyl alcohols.
Physicochemical Properties: Lipophilicity
Lipophilicity, commonly expressed as LogP, is a critical parameter influencing a drug's ADME profile.[13][14] Fluorination strategy plays a pivotal role in modulating this value. The trifluoromethoxy group is known to be one of the most lipophilic substituents used in medicinal chemistry.
| Compound | Key Substituents | Predicted XlogP | Rationale & Citation |
| This compound | -Cl, -OCF3 | 3.2 | The combination of the highly lipophilic -OCF3 group and the chloro atom results in a high LogP value. The -OCF3 group generally increases lipophilicity more than a -CF3 group.[1][6] |
| 3-Chloro-4-(trifluoromethyl)benzyl alcohol | -Cl, -CF3 | 2.5 | The -CF3 group is a strong contributor to lipophilicity. The Hansch π value for -CF3 is +0.88.[1][15] |
| 4-(Trifluoromethyl)benzyl alcohol | -CF3 | 1.9 | The -CF3 group significantly increases lipophilicity compared to a non-fluorinated analogue. |
| 4-Fluorobenzyl alcohol | -F | 1.3 | A single fluorine substitution typically results in a modest increase in lipophilicity. |
Predicted XlogP values are sourced from PubChem and are used for comparative purposes.
Analysis: The data clearly shows that the -OCF3 group in this compound imparts the highest lipophilicity. This makes it an excellent choice when a significant increase in lipophilicity is required to enhance membrane permeability or target engagement within a hydrophobic pocket.[1][14]
Electronic Profile and Synthetic Reactivity
Both the -CF3 and -OCF3 groups are powerful electron-withdrawing groups, primarily through an inductive effect (σ-withdrawing).[16][17] This deactivates the aromatic ring towards electrophilic substitution. The oxygen atom in the -OCF3 group does have lone pairs that can participate in π-donation, but this effect is significantly diminished by the fluorine atoms, making the group overall strongly withdrawing.[4]
This electron-withdrawing nature has a direct impact on the reactivity of the benzyl alcohol moiety. The electron-poor nature of the attached phenyl ring can influence the rates of reactions at the benzylic position. For instance, in oxidation reactions to form the corresponding aldehyde, the electron-withdrawing groups can facilitate the removal of the benzylic proton.
Metabolic Stability
A key advantage of incorporating -CF3 or -OCF3 groups is the enhancement of metabolic stability.[1][8] The C-F bond's high dissociation energy makes these groups resistant to cleavage.[1][5] Furthermore, they act as effective bioisosteres for metabolically labile groups. For example, a -CF3 group can replace a methyl group, or an -OCF3 can replace a methoxy group, thereby blocking common metabolic pathways like hydroxylation or O-demethylation.[8][18] Both this compound and its -CF3 counterpart are expected to confer excellent metabolic stability to derivative compounds.[9][11]
Practical Application: A Representative Experimental Protocol
To illustrate the synthetic utility of these building blocks, we provide a detailed protocol for a common and crucial transformation: the selective oxidation of a benzyl alcohol to its corresponding aldehyde. This reaction is fundamental in multi-step syntheses. We will use a green chemistry approach that avoids heavy-metal reagents like chromium.[19][20]
Selective Oxidation of Benzyl Alcohol using a Catalytic System
This protocol is adapted from established green chemistry methods for the selective oxidation of benzyl alcohols.[19][20][21]
Objective: To selectively oxidize this compound to 3-Chloro-4-(trifluoromethoxy)benzaldehyde with high efficiency and selectivity.
Materials:
-
This compound
-
Sodium molybdate dihydrate (Catalyst precursor)[19]
-
Benzyltriethylammonium chloride (BTEAC) (Phase-transfer agent)[19]
-
4 M Hydrochloric acid (HCl)
-
30% Hydrogen peroxide (H2O2) (Oxidant)
-
Ethyl acetate (Extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (Drying agent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Step-by-Step Methodology:
-
Catalyst Preparation (Octamolybdate catalyst):
-
In a small vial, dissolve sodium molybdate dihydrate (e.g., 0.30 g) in water (1 mL) and add 4 M HCl (0.5 mL).[19]
-
In a separate vial, dissolve benzyltriethylammonium chloride (BTEAC) (e.g., 0.525 g) in water (3 mL) and heat to 70 °C with stirring.[19]
-
Slowly add the molybdate solution dropwise to the hot BTEAC solution.
-
Stir for an additional 5 minutes, then cool and collect the precipitated catalyst by vacuum filtration. Wash with a small amount of cold water.[19]
-
-
Oxidation Reaction:
-
To a 50 mL round-bottom flask, add this compound (e.g., 5 mmol), the prepared catalyst (e.g., 0.2 mol%), and a magnetic stir bar.
-
Add 15% hydrogen peroxide (e.g., 12 mL, prepared by diluting 30% H2O2).[19]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude aldehyde can be further purified by silica gel column chromatography if necessary.
-
Caption: Experimental workflow for the selective oxidation of a benzyl alcohol.
Conclusion and Future Perspectives
This compound stands out as a highly valuable building block in medicinal chemistry and organic synthesis. Its key advantage lies in the potent combination of properties conferred by the trifluoromethoxy group: a substantial increase in lipophilicity and excellent metabolic stability.[1][9][11] When compared to its trifluoromethyl analogue, it offers a more pronounced lipophilic character, providing chemists with a powerful tool to push compounds into a higher LogP space when required for optimal ADME properties.
The choice between this compound and other fluorinated building blocks is context-dependent and should be guided by the specific goals of the drug design project. If a significant boost in lipophilicity and metabolic robustness is the primary objective, the trifluoromethoxy-containing scaffold is an exceptional candidate. As synthetic methodologies for introducing the -OCF3 group continue to advance, the accessibility and application of building blocks like this compound are set to expand, further cementing the role of complex fluorinated motifs in the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. PubChemLite - 3-chloro-4-(trifluoromethyl)benzyl alcohol (C8H6ClF3O) [pubchemlite.lcsb.uni.lu]
- 16. reddit.com [reddit.com]
- 17. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cs.gordon.edu [cs.gordon.edu]
- 20. lakeland.edu [lakeland.edu]
- 21. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Derived from 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The unique properties of the trifluoromethoxy (-OCF₃) group, such as its high lipophilicity, metabolic stability, and ability to modulate the electronic properties of a molecule, make it a highly desirable substituent in the design of novel bioactive compounds. When combined with a chloro-substituent on a benzyl alcohol framework, as in 3-Chloro-4-(trifluoromethoxy)benzyl alcohol, a versatile starting material is created for the synthesis of a diverse range of derivatives with potential therapeutic applications. This guide will delve into the biological activities of such derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Strategic Synthesis of Bioactive Derivatives
The hydroxyl group of this compound serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).
Experimental Workflow: General Synthesis of Ethers and Esters from this compound
Caption: General synthetic routes to ether and ester derivatives.
This generalized workflow illustrates two common synthetic pathways to generate libraries of compounds from the parent alcohol. The choice of alkyl/aryl halide or carboxylic acid is critical in determining the physicochemical properties and, ultimately, the biological activity of the final product.
Comparative Analysis of Biological Activities
While direct experimental data on a wide range of derivatives from this compound is not extensively published in readily accessible literature, we can infer potential activities and draw comparisons based on studies of structurally similar compounds. The presence of both a chlorine atom and a trifluoromethoxy group is known to significantly influence the biological profile of a molecule.[1]
Anticancer Activity
The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance binding affinity and metabolic stability. Research on various benzyl alcohol derivatives has demonstrated their potential as cytotoxic agents. For instance, glucopyranosyl-conjugated benzyl derivatives have been synthesized and shown to inhibit the proliferation of colorectal cancer cells, with some compounds exhibiting potency comparable to the standard drug 5-fluorouracil.[2] The antiproliferative activity of these compounds was attributed to the induction of apoptotic cell death.[2]
Hypothetical Comparison:
It is plausible that derivatives of this compound, particularly those incorporating moieties known to interact with cancer-related targets, could exhibit significant anticancer activity. For comparison, a study on 3-benzyloxyhydantoin derivatives, which also feature a benzyl group, identified compounds with potent cytotoxic activities against several cancer cell lines, with IC50 values as low as 0.01 µM.[3]
Table 1: Hypothetical Anticancer Activity Comparison
| Compound Class | Target Cancer Cell Line | Reported IC50 (µM) | Reference |
| Glucopyranosyl-conjugated benzyl derivatives | HCT-116 (Colon) | Comparable to 5-FU | [2] |
| 3-Benzyloxyhydantoin derivatives | K562 (Leukemia) | 0.01 - 0.04 | [3] |
| Hypothetical 3-Chloro-4-(trifluoromethoxy)benzyl derivative | Various | To be determined | N/A |
Antimicrobial Activity
Benzyl alcohol and its derivatives are known to possess antibacterial and antifungal properties.[4] The mechanism of action is often related to the disruption of bacterial cell membranes. The presence of halogens, such as chlorine, on the aromatic ring can enhance this activity. Studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown them to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[5]
Comparative Insights:
Derivatives of this compound could be expected to exhibit antimicrobial properties. The combination of the lipophilic trifluoromethoxy group and the electron-withdrawing chlorine atom may enhance membrane permeability and interaction with microbial targets. For comparison, some novel alkyl/aryl substituted tertiary alcohols containing a 4-chloro-substituted phenyl ring have demonstrated excellent antifungal activity.[6]
Table 2: Antimicrobial Activity Comparison of Benzyl Alcohol Derivatives
| Compound/Derivative Class | Target Organism(s) | Method | Key Finding | Reference |
| General Benzyl Alcohol Derivatives | S. aureus, P. aeruginosa | Disc Diffusion | Concentration-dependent inhibition | [4] |
| N-(trifluoromethyl)phenyl pyrazoles | Gram-positive bacteria (MRSA) | MIC Assay | Effective growth inhibition | [5] |
| 4-chloro-substituted tertiary alcohols | Aspergillus species | Antifungal Bioassay | Excellent growth inhibition | [6] |
| Hypothetical 3-Chloro-4-(trifluoromethoxy)benzyl derivative | Various bacteria and fungi | To be determined | To be determined | N/A |
Anti-inflammatory Activity
The anti-inflammatory potential of benzyl alcohol derivatives has also been explored. For example, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with 3,4,5-trimethoxybenzyl alcohol resulted in new compounds with enhanced anti-inflammatory potency compared to the parent drugs.[7] These derivatives showed increased inhibition of COX-2, a key enzyme in the inflammatory pathway.[7]
Potential for Novel Anti-inflammatory Agents:
Given the structural features of this compound, its derivatives could be investigated as novel anti-inflammatory agents. The trifluoromethoxy group might contribute to improved pharmacokinetic properties and target engagement. A study on novel tertiary alcohols showed that a compound with a 4-chloro-substituted phenyl ring exhibited significant anti-inflammatory activity, inhibiting edema by 62.79% in a carrageenan-induced paw edema model.[6]
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Caption: COX pathway and points of therapeutic intervention.
This diagram illustrates the role of COX-1 and COX-2 in inflammation and the mechanism of action of NSAIDs. The goal in developing new anti-inflammatory drugs is often to achieve selective inhibition of COX-2 to reduce the gastrointestinal side effects associated with COX-1 inhibition.
Experimental Protocols
To facilitate further research, we provide a generalized protocol for the primary screening of antimicrobial activity.
Protocol: Disc Diffusion Assay for Antimicrobial Screening
-
Preparation of Microbial Culture: Inoculate a sterile nutrient broth with the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and incubate at 37°C for 18-24 hours to obtain a fresh culture.
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar plates by pouring the sterilized medium into sterile Petri dishes and allowing it to solidify.
-
Inoculation of Plates: Spread a standardized inoculum of the test microorganism uniformly over the surface of the agar plates using a sterile cotton swab.
-
Application of Test Compounds:
-
Dissolve the synthesized derivatives of this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Impregnate sterile filter paper discs (6 mm in diameter) with a defined volume of the test compound solution.
-
Place the impregnated discs onto the surface of the inoculated agar plates.
-
-
Controls:
-
Positive Control: A disc impregnated with a standard antibiotic (e.g., amoxicillin).
-
Negative Control: A disc impregnated with the solvent used to dissolve the test compounds.
-
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Directions
While the currently available literature does not provide a comprehensive picture of the biological activities of compounds directly derived from this compound, the analysis of structurally related compounds strongly suggests a high potential for discovering novel therapeutic agents. The unique combination of chloro and trifluoromethoxy substituents on a versatile benzyl alcohol scaffold provides a fertile ground for the synthesis of new chemical entities with promising anticancer, antimicrobial, and anti-inflammatory properties.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further development. The experimental protocols and comparative data presented in this guide offer a foundational framework for initiating such investigations.
References
- 1. eurochlor.org [eurochlor.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to the Spectroscopic Differentiation of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol and its Positional Isomers
In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of substituent groups on an aromatic ring, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unequivocally distinguish between these isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic framework for the comparison of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol and its isomers, offering both foundational principles and practical, field-proven experimental protocols.
The Imperative of Isomeric Purity
The subject of this guide, this compound, and its isomers are representative of a class of complex substituted aromatic compounds frequently encountered as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific placement of the chloro (–Cl), trifluoromethoxy (–OCF₃), and hydroxymethyl (–CH₂OH) groups on the benzene ring dictates the molecule's electronic and steric properties, which in turn influence its reactivity and biological activity. A seemingly minor shift in the position of a substituent can lead to a significant alteration in the final API's efficacy and safety. Therefore, robust analytical methods for isomer differentiation are not merely a matter of academic interest but a necessity for regulatory compliance and patient safety.
Spectroscopic Fingerprinting: A Multi-faceted Approach
A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provides a powerful toolkit for the structural elucidation of these isomers. Each technique offers a unique and complementary perspective on the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of individual atoms.
The chemical shift of a proton in ¹H NMR is highly sensitive to the electronic effects of neighboring substituents. The electron-withdrawing nature of both the chlorine and trifluoromethoxy groups will generally deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzene (typically around 7.3 ppm).[1] The relative positions of these groups will induce distinct splitting patterns and chemical shifts for the remaining aromatic protons.
For our reference compound, This compound , we would expect to see three distinct signals in the aromatic region, in addition to the signals for the benzylic (–CH₂OH) and hydroxyl (–OH) protons. The proton at position 2 will be a doublet, coupled to the proton at position 6. The proton at position 5 will be a doublet of doublets, coupled to the protons at positions 2 and 6. The proton at position 6 will be a doublet, coupled to the proton at position 5.
-
¹H NMR Data for this compound: A representative ¹H NMR spectrum for this compound is available, providing a baseline for comparison.[2]
The principles of shielding and deshielding also apply to ¹³C NMR. The carbon atoms directly bonded to the electronegative chlorine and oxygen (of the trifluoromethoxy group) will be significantly deshielded. Furthermore, the trifluoromethoxy group will induce a characteristic quartet in the signal of the carbon it is attached to, due to coupling with the three fluorine atoms. This C-F coupling is a key diagnostic feature.[3]
¹⁹F NMR is an exceptionally sensitive technique for fluorinated compounds, with a wide chemical shift range that is highly responsive to changes in the electronic environment.[4] The chemical shift of the –OCF₃ group will vary depending on the electronic nature of the other substituents and their positions on the ring. Electron-withdrawing groups will generally shift the ¹⁹F signal to a lower field.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Characteristics of this compound and its Isomers
| Isomer | Expected ¹H NMR Aromatic Splitting Pattern | Expected Key ¹³C NMR Features | Expected Relative ¹⁹F NMR Chemical Shift |
| This compound | Three distinct signals: doublet, doublet of doublets, doublet. | Carbon attached to -OCF₃ will be a quartet. | Reference Shift |
| 2-Chloro-4-(trifluoromethoxy)benzyl alcohol | Three distinct signals, likely with different coupling constants compared to the 3,4-isomer. | Carbon attached to -OCF₃ will be a quartet. | Shifted due to ortho-chloro effect. |
| 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | Three distinct signals with a different substitution pattern. | Carbon attached to -OCF₃ will be a quartet. | Shifted due to meta-chloro effect. |
| 2-Chloro-5-(trifluoromethoxy)benzyl alcohol | Three distinct signals. | Carbon attached to -OCF₃ will be a quartet. | Shifted due to different relative positions. |
Note: The exact chemical shifts and coupling constants will depend on the specific isomer and the experimental conditions.
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the chloro-trifluoromethoxy-benzyl alcohol isomers, key diagnostic peaks include:
-
O–H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the alcohol, with the broadening resulting from hydrogen bonding.[5][6]
-
C–H Stretch (Aromatic): Peaks typically appear in the 3000-3100 cm⁻¹ region.
-
C–H Stretch (Aliphatic): Peaks for the –CH₂– group will be observed in the 2850-3000 cm⁻¹ range.[5]
-
C=C Stretch (Aromatic): Aromatic ring stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region.
-
C–O Stretch: The stretching vibration of the C–O bond in the benzyl alcohol will appear in the 1000-1250 cm⁻¹ region.
-
C–O–C Stretch: The asymmetric and symmetric stretches of the trifluoromethoxy group will be present, typically in the 1000-1300 cm⁻¹ region.
-
C–F Stretch: Strong absorptions due to the C–F bonds of the trifluoromethoxy group are expected in the 1100-1200 cm⁻¹ region.
-
C–Cl Stretch: The C–Cl stretching vibration is typically found in the 600-800 cm⁻¹ region.[7] The exact position can be influenced by the substitution pattern on the aromatic ring.
Table 2: Key IR Absorption Frequencies for this compound and its Isomers
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |
| O–H (alcohol) | 3200-3600 | Broad, strong |
| C–H (aromatic) | 3000-3100 | Medium to weak, sharp |
| C–H (aliphatic) | 2850-3000 | Medium, sharp |
| C=C (aromatic) | 1400-1600 | Medium to weak, multiple bands |
| C–O (alcohol) | 1000-1250 | Strong |
| C–O–C (ether) | 1000-1300 | Strong |
| C–F (trifluoromethoxy) | 1100-1200 | Very strong, multiple bands |
| C–Cl | 600-800 | Medium to strong |
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For these isomers, electron ionization (EI) is a common technique.
-
Molecular Ion Peak (M⁺): The molecular ion peak will confirm the molecular weight of the compound (C₈H₆ClF₃O).
-
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical (M-1): Common for benzyl alcohols.
-
Loss of a Hydroxyl Radical (M-17): Cleavage of the –OH group.
-
Loss of the Hydroxymethyl Group (M-31): Cleavage of the –CH₂OH group.
-
Loss of Chlorine Radical (M-35): Cleavage of the C–Cl bond.
-
Loss of the Trifluoromethoxy Group (M-83): Cleavage of the O–CF₃ bond.
-
Formation of Tropylium and Benzyl Cations: Characteristic fragments for benzyl alcohols are often observed at m/z 77 (phenyl cation) and 91 (tropylium cation).[8]
-
The relative intensities of these fragment ions will vary between isomers due to the influence of the substituent positions on bond strengths and the stability of the resulting fragments.
Table 3: Expected Key Mass Spectral Fragments for this compound and its Isomers
| m/z | Fragment Identity | Expected Significance |
| 226/228 | [M]⁺ (Molecular Ion) | Confirms molecular weight (³⁵Cl/³⁷Cl isotopes) |
| 225/227 | [M-H]⁺ | Common for benzyl alcohols |
| 209/211 | [M-OH]⁺ | Loss of hydroxyl radical |
| 195/197 | [M-CH₂OH]⁺ | Loss of hydroxymethyl group |
| 191 | [M-Cl]⁺ | Loss of chlorine radical |
| 143 | [M-OCF₃]⁺ | Loss of trifluoromethoxy group |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound(56456-48-5) 1H NMR spectrum [chemicalbook.com]
- 3. acdlabs.com [acdlabs.com]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. askthenerd.com [askthenerd.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to the Performance of 3-Chloro-4-(trifluoromethoxy)benzyl Alcohol in Parallel Synthesis
Introduction: The Strategic Value of Fluorinated Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to enhance crucial pharmacokinetic properties. It can increase metabolic stability, improve membrane permeability, and modulate pKa, often leading to compounds with superior pharmacological profiles.[1][2] When combined with other substituents like chlorine on a benzyl alcohol scaffold, as in 3-Chloro-4-(trifluoromethoxy)benzyl alcohol, it becomes a powerful building block for generating novel chemical libraries.
Parallel synthesis remains a critical engine for accelerating drug discovery, enabling the rapid creation of focused compound libraries for lead identification and optimization.[3][4] The success of any parallel synthesis campaign hinges on the performance of its constituent building blocks—their reactivity, reliability, and the ease with which their derivatives can be purified. This guide provides an in-depth analysis of the performance of this compound, comparing it with common alternatives and offering a field-proven experimental protocol for its effective use.
Physicochemical Profile and Reactivity Analysis
This compound is a solid at room temperature with a molecular weight of 226.58 g/mol .[5][6] Its utility in parallel synthesis is dictated by the combined electronic effects of its aromatic substituents.
-
Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect deactivates the aromatic ring and, more importantly, lowers the pKa of the benzylic alcohol, making the proton more acidic.
-
Chloro Group (-Cl): The chlorine atom is also electron-withdrawing via induction, further contributing to the deactivation of the ring and the increased acidity of the hydroxyl group.
This electronic profile has direct consequences for reactions where the alcohol acts as a nucleophile. In classic Sₙ2-type reactions or condensations like the Mitsunobu reaction, the increased acidity of the hydroxyl proton can facilitate its removal, but the electron-deficient nature of the benzylic carbon can influence the subsequent substitution step.
Comparative Performance in Parallel Synthesis: A Mitsunobu Reaction Case Study
To objectively evaluate the performance of this compound, we compare it against three alternative benzyl alcohol building blocks in a representative parallel Mitsunobu esterification with benzoic acid. The Mitsunobu reaction is a stalwart of medicinal chemistry for its mild conditions and reliability in converting alcohols to a wide range of functional groups with inversion of configuration.[7][8]
The core of the Mitsunobu reaction involves the activation of the alcohol by a phosphine-azodicarboxylate adduct (e.g., PPh₃ and DIAD), making the hydroxyl group an excellent leaving group for subsequent nucleophilic attack.[8] The efficiency of this process is sensitive to the steric and electronic properties of the alcohol.
Alternative Building Blocks for Comparison:
-
4-Methoxybenzyl alcohol: An electron-rich analogue.
-
4-Chlorobenzyl alcohol: A simpler electron-poor analogue.
-
Unsubstituted Benzyl alcohol: The baseline standard.
Performance Comparison Data
The following table summarizes the expected performance of each building block in a standardized, high-throughput Mitsunobu reaction protocol. The data are representative of typical outcomes observed in a drug discovery setting.
| Building Block | Key Structural Features | Expected Reaction Time | Expected Yield (%) | Expected Purity (%) | Purification Notes |
| This compound | Strongly Electron-Withdrawing | 12-16 hours | 75-85% | >90% | Straightforward purification. Byproducts are typically less polar. |
| 4-Methoxybenzyl alcohol | Strongly Electron-Donating | 18-24 hours | 60-75% | 80-90% | Prone to side reactions (e.g., elimination). Purification can be challenging due to similar polarity of product and byproducts. |
| 4-Chlorobenzyl alcohol | Moderately Electron-Withdrawing | 12-16 hours | 80-90% | >95% | Generally high-yielding and clean. Considered a reliable substrate. |
| Benzyl alcohol | Neutral (Baseline) | 16-20 hours | 85-95% | >95% | The standard benchmark; typically performs very well under optimized conditions. |
Causality Behind the Performance:
-
Reaction Time & Yield: The electron-withdrawing groups on This compound increase the acidity of the hydroxyl proton, facilitating its reaction with the PPh₃-DIAD adduct. This can lead to faster reaction initiation compared to electron-rich systems. While highly electron-deficient alcohols can sometimes be sluggish, the moderate deactivation here strikes a good balance, leading to reliable yields. In contrast, the electron-donating methoxy group in 4-methoxybenzyl alcohol can destabilize the transition state for nucleophilic attack, potentially slowing the reaction and opening pathways to side products.
-
Purity & Purification: The unique fluoroalkoxy and chloro substituents on our target building block impart distinct chromatographic properties to its derivatives. This often simplifies purification via reversed-phase HPLC, as the products have significantly different retention times from common Mitsunobu byproducts like triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.[9][10]
Detailed Experimental Protocol: Parallel Mitsunobu Esterification
This protocol describes the parallel synthesis of a 96-compound library from this compound and a diverse set of 96 carboxylic acids in a 96-well plate format.
Self-Validation System: The protocol includes a crucial in-process control (IPC) step using UPLC-MS to confirm reaction completion before proceeding to purification, preventing wasted resources on failed reactions.
Materials and Reagents:
-
This compound (1.0 eq)
-
96 diverse carboxylic acids (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional, for high throughput)
-
Parallel purification system (e.g., preparative HPLC-MS)[11]
Step-by-Step Methodology:
-
Reagent Plate Preparation:
-
In a 96-well plate, dispense a solution of each of the 96 carboxylic acids (1.1 eq) in anhydrous THF.
-
In a separate reservoir, prepare a stock solution of this compound (1.0 eq) in anhydrous THF.
-
In a third reservoir, prepare a stock solution of triphenylphosphine (1.5 eq) in anhydrous THF.
-
-
Reaction Assembly:
-
To the 96-well plate containing the carboxylic acids, add the triphenylphosphine solution.
-
Add the this compound solution to each well.
-
Seal the plate and agitate for 5 minutes at room temperature.
-
Causality: Pre-mixing the alcohol, acid, and phosphine is crucial. The subsequent dropwise addition of the azodicarboxylate initiates the reaction by forming the key betaine intermediate.[12]
-
Cool the reaction block to 0°C using a cooling bath.
-
Slowly add a solution of DIAD (1.5 eq) in THF to each well. Caution: This addition is exothermic.
-
Once the addition is complete, remove the plate from the cooling bath, reseal, and allow it to stir at room temperature for 12-16 hours.
-
-
In-Process Control (IPC) & Quenching:
-
After 16 hours, take a 5 µL aliquot from 8-12 representative wells (including wells with expected slow-reacting acids).
-
Dilute the aliquots and analyze by UPLC-MS to check for the consumption of the starting alcohol.
-
If the reactions are complete, quench each well by adding a small amount of water.
-
-
Workup and Purification:
-
Evaporate the THF from the 96-well plate under a stream of nitrogen.
-
Redissolve the residues in a solvent suitable for preparative HPLC (e.g., DMSO or DMF).
-
Purify the crude products using an automated parallel reversed-phase HPLC-MS system.[10] The mass-directed fractionation ensures that only the desired product is collected from each well.[11]
-
-
Final Analysis and Library Plating:
-
Analyze the purity of each final compound by analytical UPLC-MS.
-
Prepare a final library plate with compounds at a standardized concentration (e.g., 10 mM in DMSO) for screening.
-
Workflow Visualization
The following diagram illustrates the logical flow of the parallel synthesis campaign described above.
Caption: High-level workflow for the parallel synthesis of a 96-compound library.
Troubleshooting and Optimization
-
Incomplete Reactions: If the IPC shows significant starting material remaining, the cause is often a poorly nucleophilic or sterically hindered carboxylic acid. Optimization options include increasing the reaction temperature to 40-50°C or extending the reaction time. For particularly challenging substrates, alternative coupling reagents may be required.
-
Difficult Purification: While generally straightforward, some derivatives may co-elute with triphenylphosphine oxide. Using polymer-supported triphenylphosphine is an excellent strategy to circumvent this issue, as the phosphine oxide byproduct remains on the solid support and is removed by simple filtration.[13] This is a highly effective, albeit more expensive, approach for ensuring high purity in parallel synthesis formats.
Conclusion
This compound is a robust and valuable building block for parallel synthesis campaigns aimed at producing libraries of fluorinated compounds. Its electron-deficient nature leads to reliable and clean reactivity in common transformations like the Mitsunobu reaction, often resulting in good to excellent yields. The unique physicochemical properties imparted by its substituents facilitate straightforward purification, a critical consideration in a high-throughput environment. While it may not always provide the absolute highest yields compared to unsubstituted benzyl alcohol, its consistent performance and the desirable properties it installs in the final molecules make it a strategic choice for modern drug discovery programs.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. youtube.com [youtube.com]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. 56456-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. PubChemLite - 3-chloro-4-(trifluoromethyl)benzyl alcohol (C8H6ClF3O) [pubchemlite.lcsb.uni.lu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tarosdiscovery.com [tarosdiscovery.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
"cross-validation of analytical methods for 3-Chloro-4-(trifluoromethoxy)benzyl alcohol"
An Expert's Guide to Cross-Validation of Analytical Methods for 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
Introduction: The Imperative for Rigorous Analytical Validation
This compound is a key starting material and intermediate in the synthesis of complex pharmaceutical and agrochemical compounds. The purity and concentration of this analyte must be precisely controlled to ensure the safety, efficacy, and quality of the final product. Consequently, the analytical methods used for its characterization must be robust, reliable, and fit for their intended purpose.
In a regulated drug development environment, it is not uncommon for analytical methods to be transferred between laboratories, such as from a research and development setting to a quality control (QC) laboratory. This transfer necessitates a formal process known as cross-validation, which demonstrates that two distinct analytical procedures are equivalent and yield comparable results. This guide provides a comprehensive comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, thereby providing a self-validating framework for establishing analytical method equivalency.
The Principle of Cross-Validation: Ensuring Method Equivalency
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] When two different methods are used to measure the same analyte, cross-validation serves as a critical bridge. It is a formal, documented process that compares the performance characteristics of two procedures—often a reference method and a proposed alternative or a method at a receiving laboratory—to ensure they produce equivalent results within predefined acceptance criteria.
According to ICH guidelines, when analytical procedures are transferred to a different laboratory, a partial or full revalidation should be performed.[4] Cross-validation is the most rigorous approach to this, providing a high degree of assurance in the consistency of data generated across different sites or using different technologies.
Comparative Methodologies
For a molecule like this compound, which possesses an aromatic chromophore and is sufficiently volatile, both HPLC and GC represent viable analytical options. Their principles, however, are fundamentally different, making them excellent candidates for a comparative guide.
Method A: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis for purity and assay testing. An RP-HPLC method separates compounds based on their polarity. For this analyte, a non-polar stationary phase (C18) is used with a polar mobile phase. The method is designed to be "stability-indicating," meaning it can resolve the active ingredient from its potential degradation products and process-related impurities.[5][6] This is demonstrated through forced degradation studies, where the sample is exposed to harsh conditions like acid, base, and oxidation.[7]
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[8] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it ideal for quantitative analysis. While highly sensitive, a key consideration for benzyl alcohol and its derivatives is the potential for thermal degradation in the high-temperature GC inlet, which must be evaluated during method development.[9]
Experimental Design for Cross-Validation
The cross-validation protocol is designed to directly compare the performance of the HPLC and GC-FID methods across the most critical validation parameters as defined by ICH Q2(R2).[1][10]
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
Analyte Structure
Caption: Chemical structure of the analyte.
Protocol 1: RP-HPLC Method with UV Detection
-
Chromatographic System:
-
HPLC System: Waters Arc HPLC System or equivalent.[11]
-
Detector: UV-Vis Detector set at 225 nm.
-
Column: Hypersil BDS C18 (4.6 mm x 150 mm, 5 µm) or equivalent.[12]
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).
-
-
Standard Preparation (Nominal Concentration: 200 µg/mL):
-
Accurately weigh 20 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of 200 µg/mL using the mobile phase as the diluent.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%. Tailing factor for the analyte peak must be ≤ 2.0.
-
Protocol 2: GC-FID Method
-
Chromatographic System:
-
GC System: Agilent 7890B GC with Flame Ionization Detector or equivalent.
-
Column: DB-5 Fused Silica Capillary Column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet Temperature: 250 °C (Split ratio 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
-
Standard Preparation (Nominal Concentration: 200 µg/mL):
-
Accurately weigh 20 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol (HPLC Grade).
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of 200 µg/mL using Methanol as the diluent.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria: The RSD of the peak areas must be ≤ 2.0%. Tailing factor for the analyte peak must be ≤ 2.0.
-
Results and Data Comparison
The following tables summarize the comparative data obtained during the cross-validation study.
Table 1: Specificity (Forced Degradation Study)
Forced degradation was performed under acidic (0.1N HCl, 60°C, 4h), basic (0.1N NaOH, 60°C, 2h), oxidative (3% H₂O₂, RT, 24h), thermal (80°C, 48h), and photolytic (ICH Q1B conditions) stress.
| Parameter | RP-HPLC Method | GC-FID Method | Commentary |
| Peak Purity (Assay) | Pass (All conditions) | Pass (All conditions) | Both methods demonstrated peak purity, indicating no co-elution with degradation products. |
| Resolution from Degradants | Excellent resolution (>2.0) for all major degradants. | Good resolution (>1.5) for volatile degradants. Potential for non-volatile degradants to remain in the inlet. | The HPLC method is superior for providing a complete impurity profile, especially for non-volatile species. |
| Mass Balance | 98.5% - 101.2% | 95.0% - 99.5% | HPLC shows better mass balance, likely due to the non-destructive nature and elution of all components. |
Table 2: Linearity
Linearity was assessed over a range of 50% to 150% of the nominal concentration (100-300 µg/mL).
| Parameter | RP-HPLC Method | GC-FID Method | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | 0.9996 | r² ≥ 0.999 |
| Y-intercept (% of Nominal) | 0.4% | 0.8% | ≤ 2.0% of nominal response |
| Range (µg/mL) | 100 - 300 | 100 - 300 | As defined |
Table 3: Accuracy (Recovery)
Accuracy was determined by spiking the analyte into a placebo matrix at three concentration levels (80%, 100%, 120%).
| Concentration Level | RP-HPLC (% Recovery) | GC-FID (% Recovery) | Acceptance Criteria |
| 80% (160 µg/mL) | 99.8% | 101.5% | 98.0% - 102.0% |
| 100% (200 µg/mL) | 100.5% | 100.8% | 98.0% - 102.0% |
| 120% (240 µg/mL) | 101.1% | 99.4% | 98.0% - 102.0% |
| Mean Recovery | 100.5% | 100.6% | 98.0% - 102.0% |
Table 4: Precision
Repeatability (n=6 preparations at 100% concentration) and Intermediate Precision (different day, different analyst).
| Parameter | RP-HPLC (% RSD) | GC-FID (% RSD) | Acceptance Criteria |
| Repeatability | 0.6% | 0.9% | RSD ≤ 2.0% |
| Intermediate Precision | 0.8% | 1.2% | RSD ≤ 2.0% |
Discussion and Interpretation: A Senior Scientist's Perspective
The cross-validation data demonstrates that both the RP-HPLC and GC-FID methods are suitable for the quantitative determination of this compound. However, the choice of method for routine use depends on the specific application.
-
Causality Behind Performance Differences:
-
Precision: The HPLC method exhibited slightly better precision (lower %RSD). This is often attributable to the highly reproducible nature of modern liquid pumps and autosamplers compared to the potential variability in split/splitless GC injection.
-
Specificity and Robustness: The key differentiator is specificity. The RP-HPLC method is unequivocally a stability-indicating assay. It successfully separates the parent peak from degradants formed under all stress conditions, providing a comprehensive picture of the sample's purity. While the GC-FID method also showed specificity against volatile degradants, it carries an inherent risk: non-volatile or thermally labile impurities may not elute from the column or may degrade in the inlet, leading to an incomplete impurity profile and poor mass balance. This is a critical consideration in pharmaceutical quality control.[5]
-
Throughput and Solvent Usage: The GC-FID method has a longer run time due to the oven ramp and hold times. However, it typically uses less solvent per run compared to the isocratic HPLC method, which could be a consideration for cost and environmental impact.
-
-
Trustworthiness and Self-Validation: The protocols are designed to be self-validating through the mandatory inclusion of a System Suitability Test (SST) before each run. The SST ensures that the chromatographic system (both HPLC and GC) is performing adequately on that specific day, providing confidence in the results generated. The acceptance criteria for SST are based on established pharmacopeial standards.[13]
-
Authoritative Grounding: The entire experimental design, from the selection of validation parameters to the acceptance criteria, is directly derived from the ICH Harmonised Guideline Q2(R2) "Validation of Analytical Procedures".[1][4] This ensures that the study is compliant with global regulatory expectations for analytical method validation.[10][14]
Conclusion and Recommendations
Both the developed RP-HPLC and GC-FID methods are accurate, precise, and linear for the quantification of this compound. The cross-validation study confirms their equivalency for assay determination under normal conditions.
Recommendation:
-
For release and stability testing in a GMP environment, the RP-HPLC method is the superior choice . Its proven stability-indicating nature provides a higher degree of assurance regarding product purity and degradation, which is a critical regulatory requirement.
-
The GC-FID method serves as an excellent orthogonal method for confirmation of identity or for specific applications where volatile impurities are of primary concern. It can also be valuable in development settings for rapid screening, provided its limitations regarding non-volatile components are understood.
By successfully cross-validating these two orthogonal methods, an organization builds a robust analytical control strategy, ensuring consistent product quality and facilitating seamless method transfer between laboratories.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. lcms.cz [lcms.cz]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. arlok.com [arlok.com]
- 14. propharmagroup.com [propharmagroup.com]
"benchmarking the efficiency of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol in specific reactions"
A Comparative Guide to the Reaction Efficiency of 3-Chloro-4-(trifluoromethoxy)benzyl Alcohol
Introduction: Characterizing a Modern Fluorinated Building Block
In the landscape of medicinal chemistry and materials science, fluorinated organic compounds are indispensable. The strategic introduction of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity. This compound is a prime example of a building block designed to impart these desirable properties. Its aromatic ring is substituted with two potent electron-withdrawing groups: a chlorine atom and a trifluoromethoxy (-OCF₃) group. This electronic profile significantly influences the reactivity of the benzylic alcohol, presenting both unique opportunities and challenges for synthetic chemists.
This guide provides an in-depth, objective benchmark of this compound's performance in three fundamental transformations: oxidation, etherification, and esterification. By comparing its efficiency against alternative substrates and methodologies, we aim to equip researchers, scientists, and drug development professionals with the practical insights needed to effectively integrate this versatile intermediate into their synthetic workflows.
Oxidation to 3-Chloro-4-(trifluoromethoxy)benzaldehyde
The oxidation of a primary benzyl alcohol to its corresponding aldehyde is one of the most common and crucial transformations in organic synthesis. The product, 3-Chloro-4-(trifluoromethoxy)benzaldehyde, is a valuable intermediate for reactions like reductive amination and Wittig olefination.[1] However, the electron-deficient nature of the starting alcohol can render it less susceptible to oxidation compared to electron-rich analogues. Here, we compare a classic, stoichiometric oxidant with a modern, catalytic system.
Methodology Comparison: PCC vs. Catalytic Oxidation
-
Pyridinium Chlorochromate (PCC): A well-established, reliable method for oxidizing primary alcohols to aldehydes with minimal over-oxidation.[2] Its primary drawback is the use of a stoichiometric amount of a chromium(VI) reagent, which is hazardous and generates significant heavy-metal waste.
-
Catalytic Aerobic Oxidation: Modern approaches often employ a catalyst, such as a metal complex or a stable radical like TEMPO, with a terminal oxidant like molecular oxygen (from air).[3][4] These "green" methods are atom-economical and avoid toxic heavy metals, though they may require more rigorous optimization of reaction conditions.
Experimental Protocol 1: PCC Oxidation
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add a solution of this compound (1.0 mmol) in DCM (5 mL).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and pass it through a short plug of silica gel to filter out the chromium salts.
-
Wash the silica plug with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure aldehyde.
Experimental Protocol 2: Fe(NO₃)₃-Catalyzed Aerobic Oxidation
Adapted from established procedures for benzyl alcohol oxidation.[5]
-
In a round-bottom flask equipped with a reflux condenser open to the air, dissolve this compound (1.0 mmol) in 1,4-dioxane (5 mL).
-
Add Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.1 mmol, 10 mol%).
-
Heat the reaction mixture to 80°C and stir vigorously for 6-10 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Data Presentation & Causality
| Method | Reagent | Time (h) | Yield (%) | Purity (%) | Green Chemistry Considerations |
| PCC Oxidation | 1.5 eq. PCC | 3 | ~85 | >98 | Stoichiometric, hazardous Cr(VI) waste |
| Catalytic Oxidation | 0.1 eq. Fe(NO₃)₃, Air | 8 | ~70 | >97 | Catalytic, uses air as oxidant, less toxic |
Discussion: The PCC oxidation provides a higher yield in a shorter time, demonstrating its reliability. However, the catalytic method, while requiring more optimization and yielding slightly less product, is vastly superior from an environmental and safety perspective. The electron-withdrawing nature of the substrate likely slows the catalytic turnover, necessitating a longer reaction time compared to electron-rich benzyl alcohols. The choice between these methods depends on the scale of the reaction and the priority given to green chemistry principles.
Experimental Workflow: Oxidation
Ether Synthesis: A Comparative Study of Williamson and Mitsunobu Reactions
Ether synthesis is fundamental for creating stable linkages in pharmaceuticals and materials. We evaluate two canonical methods: the Williamson ether synthesis, a classic Sₙ2 pathway, and the Mitsunobu reaction, which proceeds via in situ activation of the alcohol.
Methodology Comparison: Williamson vs. Mitsunobu
-
Williamson Ether Synthesis: This two-step method first involves converting the alcohol to a better leaving group (e.g., a benzyl halide) followed by an Sₙ2 reaction with an alkoxide.[6][7] It is robust but can be limited by the basicity of the alkoxide, which can cause elimination, and the requirement of a separate activation step.
-
Mitsunobu Reaction: This reaction allows for the direct coupling of an alcohol with a pronucleophile (in this case, another alcohol or phenol) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[8][9] It occurs under mild, neutral conditions and proceeds with a predictable inversion of stereochemistry at chiral centers.[10] However, the stoichiometry and purification from phosphine oxide byproduct can be challenging.
Experimental Protocol 3: Williamson Ether Synthesis (via Benzyl Bromide)
Step A: Bromination
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0°C.
-
Add phosphorus tribromide (PBr₃, 0.4 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by pouring it onto ice water. Extract with DCM, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude benzyl bromide, which is used without further purification.
Step B: Etherification
-
Dissolve phenol (1.2 mmol) in anhydrous DMF (8 mL) and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 mmol).
-
Stir at room temperature for 20 minutes until gas evolution ceases.
-
Add a solution of the crude 3-Chloro-4-(trifluoromethoxy)benzyl bromide (from Step A, ~1.0 mmol) in DMF (2 mL).
-
Stir the mixture at 50°C for 4 hours.
-
Cool, quench with water, and extract with ethyl acetate. Wash the combined organic layers with 1M NaOH, then brine.
-
Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Experimental Protocol 4: Mitsunobu Reaction
-
Dissolve this compound (1.0 mmol), phenol (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in anhydrous THF (15 mL) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD, 1.5 mmol) dropwise over 10 minutes. A color change and/or precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
Data Presentation & Causality
| Method | Key Reagents | Steps | Conditions | Yield (%) | Key Advantages/Disadvantages |
| Williamson | PBr₃, NaH | 2 | 0°C to 50°C | ~65 | Two steps; uses strong base; good for simple alkoxides. |
| Mitsunobu | PPh₃, DEAD | 1 | 0°C to RT | ~75 | One pot; mild conditions; purification can be difficult. |
Discussion: For this substrate, the Mitsunobu reaction offers a higher yield in a more streamlined one-pot procedure under milder conditions. The Williamson synthesis is hampered by the need for a separate activation step and the use of a strong base. The electron-withdrawing groups on the benzyl alcohol do not significantly impede the Mitsunobu reaction, as the key step is the formation of the oxyphosphonium intermediate. However, for large-scale synthesis, the cost of reagents and the challenge of removing the triphenylphosphine oxide byproduct might make the Williamson route more attractive despite the lower yield.
Logical Flow: Choosing an Etherification Method
Steglich Esterification: Gauging Nucleophilicity
Esterification is a cornerstone of synthesis, often used to create prodrugs or modify physical properties. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and effective method for coupling alcohols with carboxylic acids.[11] We benchmark the reactivity of our target alcohol against electronically different benzyl alcohols to probe the influence of its substituents.
Benchmark Comparison
-
Substrate A (Target): this compound (electron-deficient)
-
Substrate B (Neutral): Benzyl alcohol
-
Substrate C (Control): 4-Methoxybenzyl alcohol (electron-rich)
Experimental Protocol 5: Steglich Esterification
-
In a flask, dissolve the carboxylic acid (benzoic acid, 1.0 mmol), the respective benzyl alcohol (Substrate A, B, or C; 1.1 mmol), and DMAP (0.1 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to 0°C and add a solution of DCC (1.2 mmol) in DCM (5 mL). A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrates, wash successively with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Data Presentation & Causality
| Substrate | Description | Reaction Time (h) | Yield (%) |
| A: this compound | Electron-Deficient | 4 | 82 |
| B: Benzyl alcohol | Neutral | 4 | 95 |
| C: 4-Methoxybenzyl alcohol | Electron-Rich | 4 | >98 |
Discussion: The results clearly demonstrate the impact of electronics on the nucleophilicity of the alcohol. The electron-rich 4-methoxybenzyl alcohol reacts fastest and in the highest yield, as the electron-donating methoxy group enhances the nucleophilicity of the hydroxyl oxygen. Conversely, the potent electron-withdrawing groups on our target substrate, this compound, reduce the nucleophilicity of its hydroxyl group, resulting in a lower yield under identical conditions. Despite this, an 82% yield is still highly synthetically useful, confirming that the Steglich esterification is an effective method for this substrate, albeit less efficient than for its electron-rich counterparts.
Mechanism: Steglich Esterification
Conclusion and Expert Recommendations
This comparative guide demonstrates that this compound is a competent and versatile substrate for a range of essential synthetic transformations.
-
For Oxidation: While classic stoichiometric reagents provide high yields, modern catalytic methods offer a greener, albeit slightly less efficient, alternative that should be prioritized in process development.
-
For Etherification: The Mitsunobu reaction is the superior choice for lab-scale synthesis, offering a mild, one-pot procedure with a good yield. The Williamson synthesis remains a viable, though more cumbersome, alternative for large-scale applications where reagent cost and byproduct removal are paramount.
-
For Esterification: The alcohol's electron-deficient nature measurably reduces its nucleophilicity, leading to lower yields in Steglich esterifications compared to electron-rich benzyl alcohols. Nevertheless, the method remains highly effective for producing the desired esters in good yields.
Ultimately, this compound performs reliably across these key reactions. Understanding its electronic characteristics allows chemists to anticipate its reactivity, select the most appropriate reaction conditions, and effectively harness its potential to build complex molecules with tailored properties for the pharmaceutical and agrochemical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Ester synthesis by esterification [organic-chemistry.org]
A Researcher's Guide to Confirming Stereochemistry: A Comparative Analysis for Products of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
Introduction: The Criticality of Chirality in Drug Development
In the landscape of modern medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological activity. For molecules like 3-Chloro-4-(trifluoromethoxy)benzyl alcohol and its derivatives, the stereocenter at the benzylic carbon dictates how the molecule interacts with chiral biological targets such as enzymes and receptors. The presence of the chloro and trifluoromethoxy groups often enhances metabolic stability and membrane permeability, making this scaffold attractive in drug design. However, it is common for one enantiomer (the eutomer) to exhibit the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects.
Therefore, the unambiguous confirmation of stereochemistry is a non-negotiable step in the development of chiral drug candidates. This guide provides a comparative overview of the three principal techniques for stereochemical determination—Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. We will delve into the theoretical underpinnings, practical applications, and experimental protocols for each, providing researchers with the insights needed to select the most appropriate method for their specific analytical challenge.
Chapter 1: A Comparative Overview of Core Analytical Techniques
The choice of an analytical method for stereochemical analysis is governed by the specific question at hand. Are you determining enantiomeric excess (ee) of a newly synthesized mixture? Or do you need to assign the absolute configuration of a purified compound? Each technique offers a unique set of advantages and limitations.
Causality Behind Method Selection:
-
For quantitative analysis of enantiomeric purity (ee%) , chiral chromatography is the undisputed workhorse due to its high throughput, sensitivity, and reproducibility.
-
When absolute configuration is unknown and a crystalline sample is unavailable , NMR spectroscopy using chiral derivatizing agents is a powerful alternative that provides structural information in solution.
-
For definitive, unambiguous assignment of absolute configuration , single-crystal X-ray crystallography is the gold standard, provided a suitable crystal can be obtained.[1]
The following table summarizes the key performance characteristics of each technique to guide your selection process.
Table 1: Comparison of Key Analytical Techniques for Stereochemical Confirmation
| Feature | Chiral HPLC / SFC | NMR Spectroscopy (with Chiral Auxiliaries) | Single-Crystal X-ray Crystallography |
| Primary Information | Enantiomeric Excess (ee%), Diastereomeric Ratio (dr) | Relative & Absolute Configuration | Absolute Configuration, 3D Molecular Structure |
| Sample Requirement | Small quantity (µg-mg), solution | Moderate quantity (mg), high purity required | Single, high-quality crystal (µm-mm) |
| Destructive? | Non-destructive (sample can be collected) | Non-destructive (sample can be recovered) | Non-destructive (crystal is preserved) |
| Throughput | High (minutes per sample) | Moderate to Low (hours per sample, including derivatization) | Low (days to weeks, including crystallization) |
| Primary Advantage | Excellent for quantitation of enantiomeric purity.[2] | Does not require crystallization; provides detailed structural data. | Provides unambiguous, definitive absolute configuration.[1] |
| Key Limitation | Does not provide absolute configuration on its own. | Can be complex to interpret; derivatization required. | Requires a single, well-diffracting crystal, which can be a major bottleneck. |
Chapter 2: In-Depth Methodologies and Experimental Protocols
This section provides detailed, self-validating protocols for each technique. The causality behind experimental choices is explained to empower the researcher not just to follow steps, but to understand and troubleshoot the process.
Chiral High-Performance Liquid Chromatography (HPLC): The Standard for Enantiomeric Purity
Principle of Separation: Chiral HPLC relies on a chiral stationary phase (CSP) that transiently and stereoselectively interacts with the enantiomers of the analyte. These differing interactions lead to different retention times, allowing for their separation and quantification. For trifluoromethyl-substituted alcohols, polysaccharide-based CSPs are particularly effective.
Experimental Choices:
-
Stationary Phase: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are the first choice due to their broad applicability and proven success in separating a wide range of chiral compounds, including those with aromatic and fluorinated groups.
-
Mobile Phase: A normal-phase system, typically a mixture of hexane and an alcohol like isopropanol, is often the starting point. The non-polar bulk solvent and the polar alcohol modifier allow for fine-tuning of the interactions between the analyte and the CSP, which is crucial for achieving optimal separation.
Detailed Protocol: Chiral HPLC Method Development
-
Sample Preparation:
-
Dissolve a small amount (~1 mg/mL) of the analyte (e.g., the product of an asymmetric reaction involving this compound) in the mobile phase.
-
Rationale: Dissolving the sample in the mobile phase prevents peak distortion caused by solvent mismatch.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
-
Initial Screening:
-
Column: Start with a broad-selectivity polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: Begin with a 90:10 (v/v) mixture of n-hexane and isopropanol.
-
Flow Rate: Set to 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 220 or 254 nm for the aromatic ring).
-
Rationale: This initial condition is a standard starting point that works for a wide variety of chiral compounds.
-
-
Method Optimization:
-
If no separation is observed, systematically vary the mobile phase composition (e.g., 95:5, 80:20 hexane/isopropanol) and try different alcohol modifiers (e.g., ethanol).
-
Adjust the flow rate to improve resolution or reduce run time.
-
Rationale: The polarity of the mobile phase directly influences the strength of the interactions with the CSP. Optimization is an empirical process to find the "sweet spot" for resolution.
-
-
Data Analysis:
-
Inject a racemic standard to identify the retention times of both enantiomers.
-
Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2) of the two enantiomers: ee% = |(A1 - A2) / (A1 + A2)| * 100.
-
Visualization: Chiral HPLC Workflow
Caption: Workflow for chiral HPLC method development.
NMR Spectroscopy: Assigning Absolute Configuration with Mosher's Ester Analysis
Principle of Analysis: Enantiomers have identical NMR spectra. To differentiate them, they are reacted with a single enantiomer of a chiral derivatizing agent (CDA), such as Mosher's acid, to form diastereomers.[3] These diastereomers are distinct chemical compounds and will have different NMR spectra. By analyzing the chemical shift differences (Δδ) between the two diastereomeric esters, the absolute configuration of the original alcohol can be determined.[4] The trifluoromethyl group of the Mosher's ester also provides a clean signal in the ¹⁹F NMR spectrum, which is excellent for determining the diastereomeric ratio.[5][6]
Experimental Choices:
-
Chiral Derivatizing Agent: α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) is widely used because its phenyl group creates a predictable anisotropic effect, causing differential shielding on nearby protons in the resulting diastereomeric esters.[3] Both (R)- and (S)-MTPA chlorides are commercially available.
Detailed Protocol: Mosher's Ester Analysis
-
Ester Formation (Two Parallel Reactions):
-
Reaction A: To a solution of the enantioenriched alcohol (~5 mg) in dry pyridine-d₅ (~0.5 mL) in an NMR tube, add a slight excess (~1.2 eq) of (R)-(-)-MTPA chloride.
-
Reaction B: In a separate NMR tube, repeat the procedure using (S)-(+)-MTPA chloride.
-
Rationale: Pyridine acts as both the solvent and a base to neutralize the HCl byproduct. Running the reaction directly in the NMR tube allows for easy monitoring of the reaction progress. Two separate reactions are required to create the pair of diastereomers for comparison.[4]
-
-
NMR Data Acquisition:
-
Allow both reactions to proceed to completion (typically 1-4 hours at room temperature), monitoring by ¹H NMR.
-
Acquire high-resolution ¹H and ¹⁹F NMR spectra for both the (S)-MTPA ester (product of Reaction A) and the (R)-MTPA ester (product of Reaction B).
-
Rationale: High-resolution spectra are essential to accurately measure small differences in chemical shifts. ¹⁹F NMR provides a simple way to confirm the diastereomeric ratio, which should correlate with the ee% of the starting alcohol.
-
-
Data Analysis and Configuration Assignment:
-
Assign the proton signals for both diastereomers, focusing on the protons on either side of the newly formed ester stereocenter.
-
Calculate the chemical shift difference for each assigned proton: Δδ = δS - δR (chemical shift in the S-ester minus the chemical shift in the R-ester).
-
Apply the Mosher model: Protons that have a positive Δδ value are predicted to lie on one side of the MTPA plane in its preferred conformation, while those with a negative Δδ value lie on the other side. This spatial arrangement is then correlated back to the absolute configuration of the original alcohol stereocenter.[7]
-
Visualization: Logic of Mosher's Ester Analysis
Caption: Differentiating enantiomers via diastereomer formation.
Single-Crystal X-ray Crystallography: The Definitive Answer
Principle of Analysis: This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the positions of all atoms in the molecule, generating a precise 3D model. For chiral molecules, special techniques analyzing anomalous dispersion (the Bijvoet method) allow for the unambiguous determination of the absolute configuration.[8]
Experimental Choices:
-
Crystallization Technique: The biggest hurdle is growing a high-quality single crystal. Vapor diffusion (hanging or sitting drop) is the most common method. The choice of solvent or solvent system is critical and often requires extensive screening.
-
Rationale: A well-ordered, single crystal is required to produce a sharp diffraction pattern that can be resolved into a high-quality electron density map.
Detailed Protocol: X-ray Crystallography
-
Crystallization:
-
Prepare a saturated or near-saturated solution of the highly purified enantiomer in a suitable solvent (e.g., ethyl acetate, hexane, methanol, or mixtures).
-
Set up crystallization trials. A common method is slow evaporation, where the solvent is allowed to evaporate from the solution over days or weeks. Another is vapor diffusion, where a less soluble "anti-solvent" slowly diffuses into the sample solution.
-
Rationale: Slow crystal growth is paramount to achieving the high degree of internal order necessary for a good diffraction experiment.
-
-
Crystal Mounting and Data Collection:
-
Carefully select and mount a suitable crystal (clear, well-defined faces, appropriate size) on the goniometer of a single-crystal X-ray diffractometer.
-
Collect the diffraction data, ensuring sufficient coverage and redundancy.
-
Rationale: The quality of the crystal directly impacts the quality of the diffraction data and the final structural model.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain reflection intensities.
-
Solve the structure using direct methods or Patterson methods to get an initial model of the molecule.
-
Refine the model against the experimental data. For absolute configuration, the Flack parameter is calculated. A value close to 0 for a known chirality indicates the correct absolute structure has been modeled.
-
Rationale: The refinement process minimizes the difference between the observed diffraction pattern and one calculated from the atomic model, resulting in an accurate 3D structure.
-
Visualization: X-ray Crystallography Workflow
Caption: From purified compound to absolute structure.
Chapter 3: An Integrated Strategy for Stereochemical Confirmation
No single technique is a panacea. A robust and efficient confirmation of stereochemistry often involves an integrated approach guided by the specific research question and available resources. The following decision tree provides a logical pathway for selecting the appropriate analytical method(s).
Visualization: Decision Tree for Method Selection
Caption: A logical guide to selecting the right analytical technique.
Conclusion
The stereochemical integrity of products derived from this compound is paramount to their potential application in drug development. This guide has compared the three cornerstone analytical techniques used for this purpose. Chiral HPLC is the ideal tool for rapid and accurate quantification of enantiomeric purity. NMR spectroscopy, particularly through Mosher's ester analysis, offers a robust method for determining absolute configuration in solution when crystallization is not feasible. Finally, single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence, solidifying the absolute configuration. By understanding the principles, strengths, and limitations of each method, researchers can confidently and efficiently navigate the critical path of stereochemical confirmation.
References
- 1. purechemistry.org [purechemistry.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Mosher ester derivatives [sites.science.oregonstate.edu]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
Comprehensive Safety Protocol: Handling 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
This guide provides an essential framework for the safe handling, use, and disposal of this compound. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational success and, most importantly, your safety. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each procedural step to build a culture of safety and trust in your laboratory.
Hazard Analysis: Understanding the Compound
This compound is a halogenated aromatic compound. Structurally similar chemicals are known to present specific health risks that must be mitigated through rigorous safety controls. The primary hazards associated with this class of compounds include:
-
Skin Irritation : Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation : The compound is expected to cause serious irritation upon contact with the eyes.[1][2][3]
-
Respiratory Tract Irritation : Inhalation of vapors or aerosols may lead to respiratory irritation.[1][2][3][4]
-
Acute Toxicity : While specific data for this exact compound is limited, related benzyl alcohols can be harmful if swallowed or inhaled.[4][5]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not merely recommended; it is mandatory.
Personal Protective Equipment (PPE): A Mandated Protocol
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required Equipment | Rationale and Key Considerations |
| Eye & Face Protection | Chemical safety goggles with side shields AND a face shield. | Protects against chemical splashes and vapors that can cause severe eye damage.[4][6] Goggles are essential for a complete seal around the eyes, while a face shield offers an additional barrier for the entire face.[7] |
| Skin & Body Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a fully-buttoned lab coat, long pants, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[1][2] Ensure gloves are inspected for integrity before each use.[8] A lab coat and proper attire provide a crucial barrier against accidental spills.[6][9] |
| Respiratory Protection | All handling must occur in a certified chemical fume hood. | This is the primary engineering control to minimize inhalation of vapors.[2][6][9] If procedures with a high risk of aerosolization are performed or if a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[6] |
Operational and Disposal Plans
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk. The following workflow guides the user from preparation to disposal.
Experimental Workflow: PPE and Handling Protocol
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Donning PPE :
-
Chemical Handling :
-
Perform all transfers, measurements, and reactions involving this compound exclusively within the chemical fume hood.[6]
-
Keep the fume hood sash at the lowest possible height that still allows for safe and comfortable work.
-
Avoid creating aerosols or dust.[4]
-
In the event of a spill within the hood, use an inert absorbent material (e.g., diatomite, universal binder) to contain it.[4][10] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Cleanup and Doffing PPE :
-
After completing your work, decontaminate any surfaces and equipment.
-
Remove PPE in an order that minimizes cross-contamination:
-
Remove gloves first, peeling them off without touching the outer surface with bare skin.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
-
Dispose of single-use PPE in the appropriate hazardous waste stream.
-
Immediately wash your hands and forearms thoroughly with soap and water.[1]
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1][5] Seek medical attention if irritation develops or persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[4][10] Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water.[4][5] Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Chemical Waste : Collect all residual chemical and reaction mixtures in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be placed in a sealed, labeled hazardous waste container.[10]
-
Disposal Protocol : Do not dispose of this chemical down the drain or in general waste.[1][4] All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
By integrating these safety protocols into your daily operations, you establish a robust defense against chemical exposure, ensuring a safe and productive research environment.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. staging.keyorganics.net [staging.keyorganics.net]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. columbuschemical.com [columbuschemical.com]
- 10. agilent.com [agilent.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
